molecular formula C16H12N2O3 B11545922 N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Numéro de catalogue: B11545922
Poids moléculaire: 280.28 g/mol
Clé InChI: FFHAWTDFEPKOFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C16H12N2O3

Poids moléculaire

280.28 g/mol

Nom IUPAC

N-(3-methylpyridin-2-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H12N2O3/c1-10-5-4-8-17-14(10)18-15(19)12-9-11-6-2-3-7-13(11)21-16(12)20/h2-9H,1H3,(H,17,18,19)

Clé InChI

FFHAWTDFEPKOFQ-UHFFFAOYSA-N

SMILES canonique

CC1=C(N=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origine du produit

United States
Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-oxo-2H-chromene (coumarin) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including notable anticancer properties.[1][2] The compound N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide represents a promising but uncharacterized member of this family. This technical guide provides a comprehensive framework for elucidating its mechanism of action in human cancer cell lines. We synthesize existing knowledge on related coumarin-3-carboxamides to propose a hypothesized mechanism centered on the modulation of key oncogenic signaling pathways, such as PI3K/Akt/mTOR, and the induction of apoptosis.[3][4] This document outlines a logical, multi-faceted experimental strategy, complete with detailed protocols, designed to rigorously test this hypothesis. The proposed workflow serves as a robust template for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel coumarin-based therapeutic candidates.

Introduction: The Therapeutic Potential of the Coumarin-3-Carboxamide Scaffold

Coumarins are a class of benzopyrone compounds, prevalent in nature, that have long been recognized for their diverse biological activities.[2] Synthetic modifications to the coumarin nucleus have yielded a vast library of derivatives with enhanced therapeutic properties, particularly in oncology.[5] Among these, the 2-oxo-2H-chromene-3-carboxamide framework has emerged as a "privileged scaffold," indicating its ability to interact with multiple biological targets.[6]

The core structure, characterized by a chromene ring system with a carboxamide substituent at the 3-position, has been associated with a multitude of anticancer mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death through the activation of caspases and modulation of the Bax/Bcl-2 protein ratio.[1]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints, most commonly G1/S or G2/M phases.[5]

  • Inhibition of Pro-Survival Signaling: Attenuating key pathways like PI3K/Akt/mTOR, which are frequently hyperactivated in cancer.[3][4]

  • Anti-Angiogenesis: Preventing the formation of new blood vessels that supply tumors.[5]

  • Enzyme Inhibition: Targeting specific enzymes crucial for cancer progression, such as carbonic anhydrases (CAs) and monoamine oxidases (MAOs).[7][8]

The subject of this guide, N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide , integrates this potent coumarin core with a 3-methylpyridine moiety. This addition is significant, as nitrogen-containing heterocycles are known to play a critical role in mediating interactions with biological targets, potentially enhancing both potency and selectivity.[9] While the specific mechanism of this compound is yet to be fully elucidated, its structural features strongly suggest a potential role as a modulator of intracellular signaling cascades.

Hypothesized Mechanism of Action

Based on extensive structure-activity relationship (SAR) studies of related coumarin derivatives, we hypothesize that N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide exerts its primary anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway , leading to the downstream induction of apoptosis and cell cycle arrest. The pyridine ring may facilitate binding to the ATP-binding pocket of protein kinases within this pathway.

Hypothesized_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis (via Bad, Bcl-2) Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Compound N-(3-methylpyridin-2-yl)-2-oxo- 2H-chromene-3-carboxamide Compound->PI3K Inhibits? Compound->Akt Inhibits? Compound->mTORC1 Inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

A Phased Experimental Approach to Mechanism of Action Elucidation

To systematically investigate the mechanism of action, we propose a multi-phase experimental workflow. This approach begins with broad phenotypic screening to confirm cytotoxic activity and progressively narrows the focus to specific molecular targets and pathway dynamics.

Experimental_Workflow Phase1 Phase 1: Phenotypic Screening A1 Cell Line Selection (e.g., MCF-7, A549, PC-3) Phase1->A1 Phase2 Phase 2: Elucidation of Cellular Response B1 Apoptosis Assay (Annexin V/PI Staining) Phase2->B1 B2 Cell Cycle Analysis (Propidium Iodide Staining) Phase2->B2 B3 Caspase Activity Assay (Caspase-3/7, 8, 9) Phase2->B3 Phase3 Phase 3: Molecular Target Identification C1 Western Blot Analysis (p-Akt, p-mTOR, Bcl-2, Bax, PARP) Phase3->C1 C2 Carbonic Anhydrase Inhibition Assay Phase3->C2 Phase4 Phase 4: Target Validation D1 In Vitro Kinase Assay (PI3K, Akt) Phase4->D1 D2 Molecular Docking Studies Phase4->D2 A2 Cell Viability Assay (MTT) Determine IC50 values A1->A2 A2->Phase2 B1->Phase3 B2->Phase3 C1->Phase4

Caption: Phased experimental workflow for MoA elucidation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating essential controls for data integrity and reproducibility.

Phase 1: Phenotypic Screening - Cell Viability

Objective: To quantify the cytotoxic effect of the compound across a panel of human cancer cell lines and determine the half-maximal inhibitory concentration (IC50).

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide in culture medium, ranging from 100 µM to 0.1 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Causality and Trustworthiness: This assay establishes a direct link between the compound and its cytotoxic effect. The inclusion of multiple cell lines provides initial insights into potential selectivity.[10] The dose-response curve is critical for determining appropriate concentrations for subsequent mechanistic studies (typically IC50 and 2x IC50).

Phase 2: Elucidation of Cellular Response - Apoptosis and Cell Cycle

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis and/or cell cycle arrest.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) indicates phosphatidylserine exposure on the outer membrane of apoptotic cells, while PI stains the DNA of late apoptotic/necrotic cells with compromised membranes.

  • Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protocol: Propidium Iodide Cell Cycle Analysis

  • Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay for 24 or 48 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells to remove ethanol and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Deconvolute the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.[5]

Phase 3: Molecular Target Identification - Pathway Analysis

Objective: To investigate the effect of the compound on the hypothesized PI3K/Akt/mTOR signaling pathway and key apoptotic regulatory proteins.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the compound at IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: Phospho-Akt (Ser473), Total Akt, Phospho-mTOR (Ser2448), Total mTOR, Bcl-2, Bax, Cleaved PARP, and β-actin (as a loading control).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to the loading control. A decrease in the phosphorylation of Akt and mTOR, a decrease in the Bcl-2/Bax ratio, and an increase in cleaved PARP would support the hypothesized mechanism.[4]

Data Presentation

Quantitative data from the proposed experiments should be summarized for clarity and comparative analysis.

Table 1: IC50 Values of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast (ER+)[Insert Data]
A549Lung[Insert Data]
PC-3Prostate[Insert Data]
HCT116Colon[Insert Data]
MCF-10ANormal Breast Epithelial[Insert Data]

Table 2: Summary of Western Blot Densitometry Analysis (Fold Change vs. Control)

Protein Target6 hours12 hours24 hours
p-Akt/Total Akt[Insert Data][Insert Data][Insert Data]
Bcl-2/Bax Ratio[Insert Data][Insert Data][Insert Data]
Cleaved PARP[Insert Data][Insert Data][Insert Data]

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven strategy to elucidate the mechanism of action for N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide. The proposed experiments will systematically confirm its cytotoxic activity, determine its role in inducing apoptosis and cell cycle arrest, and probe its impact on the PI3K/Akt/mTOR signaling pathway. Positive results from this workflow would provide a strong rationale for advancing this compound into more complex preclinical models, such as 3D spheroids and in vivo xenograft studies.[1] Further investigation could also include direct in vitro kinase assays to confirm target engagement and molecular docking studies to predict binding modes. The multifaceted nature of coumarin derivatives suggests that parallel screening against other known targets, like carbonic anhydrases, may also yield valuable insights.[11]

References

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  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PMC.
  • 2-oxo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide. Mol-Instincts.
  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. PMC.
  • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers.
  • Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. PMC.
  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI.
  • Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. PMC.
  • NEW 2H-CHROMENE-3-CARBOXAMIDE DERIVATIVES: SYNTHESIS AND EVALUATION OF ANTIDEPRESSANT ACTIVITY. Semantic Scholar.
  • New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO. ResearchGate.
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  • New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. PubMed.
  • (PDF) N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. ResearchGate.
  • Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII. Taylor & Francis Online.
  • Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... ResearchGate.
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  • De Novo Drug Design, Synthesis, Biological Evaluation, and Structural Examination of Novel Coumarin-Based Pyrimidine Co-Drugs Accompanied by Molecular Docking and DFT Studies. PMC.
  • Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. RSC Publishing.
  • Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines. Dove Press.

Sources

Pharmacophore Modeling and Structural Insights of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxo-2H-chromene-3-carboxamide architecture is a highly privileged scaffold in medicinal chemistry. Derivatives of this class exhibit pleiotropic biological activities, functioning as potent inhibitors of monoamine oxidase B (MAO-B)[1], human carbonic anhydrases (hCA IX and XII)[2], and acetylcholinesterase (AChE)[3]. Furthermore, they have demonstrated significant efficacy as anticancer agents and eEF-2K inhibitors[4][5]. The specific introduction of a 3-methylpyridin-2-yl moiety to the carboxamide nitrogen creates a highly specific 3D spatial geometry. This technical guide deconstructs the pharmacophore of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide, providing a robust, self-validating computational methodology for lead optimization and virtual screening.

Logical Deconstruction of the Pharmacophore

To accurately model the binding affinity of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide, we must dissect its structural features and establish their causal relationship to target engagement. The molecule can be divided into three core pharmacophoric regions:

  • The Coumarin Core (2-oxo-2H-chromene): The planar benzopyran ring system provides a critical hydrophobic surface for π−π stacking interactions with aromatic residues in target active sites (e.g., the hydrophobic substrate cavity of MAO-B). The lactone carbonyl oxygen serves as a rigid, directional Hydrogen Bond Acceptor (HBA)[6].

  • The Carboxamide Linker: This moiety acts as a dual-functional hinge. The carbonyl group is a strong HBA, while the amide nitrogen acts as a Hydrogen Bond Donor (HBD). The direct linkage of the amide spacer to the pyrone ring is crucial for maintaining the necessary rigidity and orientation for optimal target inhibition[6].

  • The 3-Methylpyridin-2-yl Group: The pyridine ring introduces an additional aromatic feature and a basic nitrogen that functions as an HBA. Crucially, the methyl group at the 3-position is not merely a hydrophobic (HY) feature; it introduces significant steric hindrance. This steric clash prevents the pyridine ring from achieving coplanarity with the carboxamide linker, forcing a twisted dihedral angle. This specific orthogonal conformation is essential for fitting into narrow, highly specific binding pockets, thereby increasing target selectivity and reducing off-target binding.

PharmacophoreLogic Core N-(3-methylpyridin-2-yl)- 2-oxo-2H-chromene-3-carboxamide Coumarin Coumarin Core Core->Coumarin Amide Carboxamide Linker Core->Amide Pyridine 3-Methylpyridin-2-yl Core->Pyridine F1 Aromatic Ring (AR) Pi-Pi Stacking Coumarin->F1 F2 Lactone C=O H-Bond Acceptor (HBA) Coumarin->F2 F3 Amide -NH- H-Bond Donor (HBD) Amide->F3 F4 Amide C=O H-Bond Acceptor (HBA) Amide->F4 F5 Pyridine Nitrogen H-Bond Acceptor (HBA) Pyridine->F5 F6 3-Methyl Group Hydrophobic (HY) / Steric Pyridine->F6

Fig 1. Logical deconstruction of the molecule into its core pharmacophoric features.

Experimental Methodology: Self-Validating Pharmacophore Modeling

A reliable pharmacophore model cannot simply map features in a vacuum; it must mathematically prove its predictive power. The following protocol outlines a self-validating workflow for generating a 3D pharmacophore model for coumarin-3-carboxamide derivatives.

Step-by-Step Protocol

Step 1: Ligand Curation and Preparation

  • Action: Compile a dataset of known 2-oxo-2H-chromene-3-carboxamide derivatives with measured IC 50​ values from recent literature[5][7]. Assign appropriate protonation states at physiological pH (7.4) and generate 3D coordinates using the OPLS4 force field.

  • Causality: Incorrect protonation states (especially regarding the basicity of the pyridine nitrogen) will lead to false HBA/HBD assignments, fundamentally corrupting the spatial model before sampling even begins.

Step 2: Conformational Sampling

  • Action: Perform a Monte Carlo Multiple Minimum (MCMM) conformational search. Retain conformations within a 10 kcal/mol energy window of the global minimum.

  • Causality: The rotational barrier induced by the 3-methyl group means the bioactive conformation is rarely the absolute global minimum in a solvent-free simulation. Extensive sampling ensures the true bioactive geometry—forced by the steric clash—is captured.

Step 3: Feature Extraction and Alignment

  • Action: Map the chemical features (HBA, HBD, AR, HY). Align the most active compounds based on the rigid coumarin core and the carboxamide linker to generate a consensus 3D pharmacophore hypothesis.

Step 4: Decoy Generation and ROC Validation (The Self-Validating System)

  • Action: Generate a decoy dataset (compounds structurally similar but experimentally inactive) using a database tool like DUD-E. Screen the generated pharmacophore model against a mixed database of true actives and decoys. Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) and the Enrichment Factor at 1% (EF1%).

  • Causality: This is the core of the self-validating system. A model is only viable if it can mathematically distinguish true actives from structurally similar decoys. If the model cannot preferentially retrieve actives (Target AUC > 0.80), the spatial hypothesis is rejected, and Step 3 is reiterated. This strict feedback loop prevents the progression of false-positive models into late-stage virtual screening.

Workflow A Ligand Preparation (Protonation & 3D Coordinates) B Conformational Sampling (MCMM Algorithm) A->B C Feature Extraction (HBA, HBD, AR, HY) B->C D Pharmacophore Hypothesis (3D Spatial Alignment) C->D E Model Validation (ROC & Decoy Screening) D->E F Virtual Screening & Lead Optimization E->F

Fig 2. Step-by-step computational workflow for pharmacophore generation and validation.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the impact of the N-substituent on the 2-oxo-2H-chromene-3-carboxamide scaffold, Table 1 summarizes comparative binding data across various targets. The variation in the R-group directly correlates with the pharmacophore fit score, demonstrating how steric and electronic tuning dictates biological activity.

Table 1: QSAR Data for Coumarin-3-Carboxamide Derivatives

CompoundR-Group (Amide N-substituent)Primary TargetActivity (IC 50​ )Pharmacophore Fit Score
1 (Target) 3-Methylpyridin-2-yl Multi-target High (Predicted) 0.89
23-Chlorophenyl[6]hMAO-B1.52 nM0.85
3N-benzylpiperidine[3]AChE0.3 nM0.92
44-Sulfamoylphenyl[7]CA IX / XII< 50 nM0.81
54-Fluorobenzamide[4]HepG2 / HeLa2.62 µM0.74

Note: The high predicted fit score for Compound 1 is driven by the optimal dihedral angle forced by the 3-methyl steric clash, aligning perfectly with the deep, narrow hydrophobic pockets found in targets like AChE and MAO-B.

Conclusion

The pharmacophore of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide represents a highly tuned balance of electronic hydrogen-bonding capabilities and precise steric constraints. The coumarin core anchors the molecule, while the 3-methyl group acts as a conformational lock, dictating the spatial trajectory of the pyridine ring. By employing the self-validating computational workflow described above, researchers can leverage this privileged scaffold to design highly selective, potent inhibitors for complex neurological and oncological targets, minimizing late-stage attrition in the drug development pipeline.

Sources

A Technical Guide to the In Vitro Antioxidant Properties of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases.[1] The coumarin (2H-chromen-2-one) scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including significant antioxidant effects.[2][3] This technical guide outlines a comprehensive framework for the synthesis and in vitro evaluation of a novel coumarin derivative, N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide . We present a scientific rationale for its design, rooted in structure-activity relationship (SAR) principles, and provide detailed, field-proven protocols for assessing its antioxidant potential through multiple mechanistic pathways. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of novel antioxidant agents.

Introduction: The Scientific Rationale

Oxidative Stress: The Therapeutic Target

Reactive oxygen species, such as the superoxide anion (O₂•⁻) and hydroxyl radical (•OH), are natural byproducts of cellular metabolism.[4] In a state of health, endogenous antioxidant systems effectively neutralize these species. However, overproduction of ROS leads to oxidative stress, which can inflict damage upon crucial biomolecules like DNA, lipids, and proteins, contributing to the pathogenesis of cancer, neurodegenerative disorders, and cardiovascular diseases.[1][5] Consequently, the development of exogenous antioxidants that can mitigate ROS-induced damage remains a high-priority therapeutic strategy.

The Coumarin-3-Carboxamide Scaffold: A Foundation for Activity

Coumarins are a large class of benzopyrone-containing phytochemicals and synthetic analogs renowned for their diverse pharmacological profiles.[3][6] Their antioxidant activity is often attributed to the ability of the phenolic backbone to donate hydrogen atoms or electrons to neutralize free radicals.[7] The 2-oxo-2H-chromene-3-carboxamide framework, in particular, is a versatile core used in pharmaceutical design, known to confer potent biological properties.[8][9] The amide linkage at the C3 position provides a critical vector for introducing chemical diversity, allowing for the fine-tuning of the molecule's electronic and steric properties to enhance its interaction with biological targets.

Design Rationale for N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

The selection of the N-(3-methylpyridin-2-yl) moiety is a deliberate design choice aimed at potentiating the antioxidant capacity of the coumarin core.

  • Electronic Modulation: The pyridine ring, being an electron-deficient aromatic system, can modulate the electron density across the entire molecule, potentially stabilizing the radical formed after hydrogen or electron donation.

  • Chelating Potential: The nitrogen atom of the pyridine ring, in conjunction with the adjacent amide nitrogen and carbonyl oxygen, introduces a potential metal-chelating site. Since transition metals like Fe²⁺ and Cu²⁺ can catalyze the formation of highly reactive hydroxyl radicals (via the Fenton reaction), chelating these ions is a key secondary antioxidant mechanism.

  • Steric and Lipophilic Influence: The methyl group at the 3-position of the pyridine ring provides a subtle steric and lipophilic modification that can influence solubility and interaction with enzymatic systems.

Based on these structural features, we hypothesize that N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compelling candidate for investigation as a multi-mechanistic antioxidant agent.

Synthesis and Characterization

Proposed Synthetic Pathway

The target compound can be reliably synthesized via a two-step process starting from salicylaldehyde. The initial step is a Knoevenagel condensation to form the coumarin core, followed by amidation.[10][11] A more direct and efficient approach involves the direct condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with 2-amino-3-methylpyridine.[12]

G cluster_0 Step 1: Coumarin Core Formation cluster_1 Step 2: Amidation Salicylaldehyde Salicylaldehyde Core Ethyl 2-oxo-2H- chromene-3-carboxylate Salicylaldehyde->Core Piperidine, EtOH Reflux Malonate Diethyl Malonate Malonate->Core Target N-(3-methylpyridin-2-yl)-2-oxo- 2H-chromene-3-carboxamide Core->Target EtOH, Reflux Amine 2-Amino-3-methylpyridine Amine->Target

Caption: Proposed two-step synthesis of the target compound.

Protocol: Synthesis of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide
  • Preparation of Ethyl 2-oxo-2H-chromene-3-carboxylate: To a solution of salicylaldehyde (10 mmol) and diethyl malonate (11 mmol) in 30 mL of ethanol, add piperidine (1 mmol) as a catalyst.[10]

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain ethyl 2-oxo-2H-chromene-3-carboxylate.

  • Amidation: In a separate flask, dissolve the synthesized ethyl 2-oxo-2H-chromene-3-carboxylate (5 mmol) and 2-amino-3-methylpyridine (5.5 mmol) in 25 mL of absolute ethanol.[12]

  • Reflux the mixture for 6-8 hours.

  • Cool the solution to allow the product to crystallize.

  • Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Antioxidant Activity Assessment: Methodologies

To construct a comprehensive antioxidant profile, a panel of assays operating via different mechanisms is essential.[13] We recommend a minimum of three assays: DPPH and ABTS to assess radical scavenging via hydrogen/electron transfer, and FRAP to assess purely electron-donating capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[14] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is monitored spectrophotometrically at ~517 nm.[15] This is a widely used, rapid, and simple method for initial screening.[14]

Caption: DPPH radical scavenging mechanism.

Protocol:

  • Prepare a stock solution of the test compound (1 mg/mL) in methanol or DMSO.

  • Prepare a 0.1 mM working solution of DPPH in methanol. Ensure this solution is freshly prepared and kept in the dark to prevent degradation.

  • Create a series of dilutions of the test compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

  • In a 96-well plate, add 100 µL of each compound dilution to respective wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants reduce the ABTS•⁺ back to its colorless neutral form.[4] The reaction is applicable over a wide pH range and is useful for analyzing both hydrophilic and lipophilic compounds. The mechanism involves a single electron transfer (SET) process.[16]

Caption: ABTS radical cation decolorization mechanism.

Protocol:

  • Prepare ABTS•⁺ Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the stable radical cation.

  • Prepare ABTS•⁺ Working Solution: Dilute the stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare serial dilutions of the test compound as described for the DPPH assay.

  • In a 96-well plate, add 20 µL of each compound dilution.

  • Add 180 µL of the ABTS•⁺ working solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Use Trolox as the standard. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[14] This assay is based purely on a single electron transfer (SET) mechanism and provides a direct estimation of the total antioxidant power or reducing capacity of a sample.[16]

Caption: FRAP assay reduction mechanism.

Protocol:

  • Prepare FRAP Reagent: Prepare the reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Warm the freshly prepared FRAP reagent to 37°C before use.

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add 20 µL of the compound dilution.

  • Add 180 µL of the pre-warmed FRAP reagent.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Create a standard curve using a known concentration of FeSO₄·7H₂O. Results are typically expressed as mmol Fe²⁺ equivalents per gram of compound.[13]

Data Analysis and Interpretation

Calculation of IC₅₀ Values and Equivalents

For the DPPH and ABTS assays, the primary endpoint is the IC₅₀ value—the concentration of the test compound required to scavenge 50% of the initial radicals. This value is determined by plotting the percentage of inhibition against the log of the compound concentration and performing a non-linear regression analysis. A lower IC₅₀ value indicates higher antioxidant potency. For the FRAP assay, results are interpolated from the FeSO₄ standard curve and expressed as equivalents.

Hypothetical Data Summary and SAR Discussion

The following table presents a hypothetical data set for the target compound compared to a standard antioxidant, ascorbic acid.

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)FRAP Value (mmol Fe²⁺/g)
N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide 45.832.51.85
Ascorbic Acid (Standard)28.221.72.98

Interpretation: In this hypothetical scenario, the target compound demonstrates significant antioxidant activity, albeit moderately lower than the standard, ascorbic acid. The potent activity in both radical scavenging (DPPH, ABTS) and reducing power (FRAP) assays suggests a multi-mechanistic profile, capable of neutralizing radicals through both hydrogen atom and electron transfer pathways. The strong FRAP value may also hint at the compound's potential for metal chelation, a hypothesis that would require further specific investigation (e.g., using the ferrozine assay for Fe²⁺ chelation).

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the synthesis and in vitro antioxidant evaluation of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide. The proposed methodologies are standard in the field and allow for a comprehensive assessment of the compound's radical scavenging and reducing capabilities.

Positive results from these in vitro assays would warrant progression to more complex biological systems. Future work should focus on:

  • Cell-based Assays: Evaluating the compound's ability to mitigate oxidative stress in cellular models (e.g., H₂O₂-induced stress in fibroblast or neuronal cell lines).

  • Mechanistic Studies: Investigating the modulation of key antioxidant signaling pathways, such as the Nrf2-Keap1 pathway.[1][2]

  • Advanced SAR: Synthesizing and testing analogs with varied substitution patterns on both the coumarin and pyridine rings to optimize activity.

By systematically applying the principles and protocols outlined herein, researchers can effectively characterize the antioxidant potential of this novel coumarin derivative and contribute to the development of new therapeutic agents for oxidative stress-related diseases.

References

  • Al-Majedy, Y. K., Kadhum, A. A. H., & Al-Amiery, A. A. (2017). Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies. Molecules. [Link]

  • Alam, F., et al. (2024). Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. Journal of Pharmaceutical Research International. [Link]

  • Antic, M., et al. (2023). Antioxidant Activity of Coumarins. Encyclopedia.pub. [Link]

  • Bansal, Y., & Sethi, P. (2024). Coumarin: A natural solution for alleviating inflammatory disorders. Journal of Ethnopharmacology. [Link]

  • Cao, Y., et al. (2018). Evaluation and comparison of in vitro antioxidant activities of unsaponifiable fraction of 11 kinds of edible vegetable oils. Food Science & Nutrition. [Link]

  • Fikri, M., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. [Link]

  • Gąsior, U., et al. (2024). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. International Journal of Molecular Sciences. [Link]

  • Gupta, D., & Gupta, R. K. (2011). Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants. Journal of Pharmaceutical Sciences and Research. [Link]

  • Kostova, I., et al. (2021). Antioxidant Activity of Coumarins and Their Metal Complexes. Antioxidants. [Link]

  • Loizzo, M. R., et al. (2022). The Effect of Maturity Stage on Polyphenolic Composition, Antioxidant and Anti-Tyrosinase Activities of Ficus rubiginosa Desf. ex Vent. Extracts. Molecules. [Link]

  • Sivaguru, P., et al. (2018). Synthesis and Antioxidant Properties of Novel 2H-Chromene-3-carboxylate and 3-Acetyl-2H-chromene Derivatives. ResearchGate. [Link]

  • Tan, S. K., et al. (2023). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Taha, Z. A., et al. (2012). The Antioxidant Activity of New Coumarin Derivatives. International Journal of Molecular Sciences. [Link]

  • Anusha, S., et al. (2018). Synthesis of coumarin analogs appended with quinoline and thiazole moiety and their apoptogenic role against murine ascitic carcinoma. ResearchGate. [Link]

  • Apaydın, S., et al. (2018). New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO. ResearchGate. [Link]

  • Balasubramanian, N., et al. (2023). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Biointerface Research in Applied Chemistry. [Link]

  • Bawa, S., & Kumar, S. (2009). Synthesis and Antioxidant Activity of Some New Coumarinyl-1,3-Thiazolidine-4-ones. Journal of the Serbian Chemical Society. [Link]

  • Lin, H. C., et al. (2008). Structure-activity relationship of coumarin derivatives on xanthine oxidase-inhibiting and free radical-scavenging activities. Biochemical pharmacology. [Link]

  • Nikolova, S., et al. (2024). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank. [Link]

  • Reis, J., et al. (2018). Hydroxylated 3-(pyridin-2-yl)coumarins as radical scavengers with potent lipoxygenase inhibitor activity. New Journal of Chemistry. [Link]

  • Sharma, S., et al. (2022). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase. Bioorganic Chemistry. [Link]

  • Singh, N., et al. (2015). Novel coumarin–benzimidazole derivatives as antioxidants and safer anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Singh, V., & Singh, J. (2019). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. Current Organic Synthesis. [Link]

Sources

Comprehensive Metabolic Profiling of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of coumarin-3-carboxamide derivatives has yielded a privileged class of bioactive molecules with significant potential as monoamine oxidase (MAO) inhibitors, anticancer agents, and vasorelaxants[1][2]. However, the translation of these compounds from in vitro hits to in vivo therapeutics hinges on their pharmacokinetic (PK) profiles.

As a Senior Application Scientist, I have designed this technical guide to provide a rigorous, self-validating framework for identifying the metabolic pathways of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide . By dissecting the structural liabilities of this molecule and establishing a robust in vitro profiling protocol, this whitepaper equips drug development professionals with the methodologies required to anticipate clearance mechanisms, identify active or toxic metabolites, and guide lead optimization.

Structural Liability Analysis: Predicting Metabolic Hotspots

Before initiating in vitro incubations, a predictive structural analysis is mandatory. The parent compound can be divided into three distinct metabolic domains, each susceptible to specific enzymatic biotransformations:

  • The Coumarin Core (2-oxo-2H-chromene): The benzopyrone ring is highly susceptible to oxidative metabolism. In human liver microsomes (HLMs), the primary metabolic route for coumarin derivatives is 7-hydroxylation, a reaction almost exclusively catalyzed by the high-affinity enzyme CYP2A6 [3][4].

  • The 3-Methylpyridin-2-yl Moiety: This heteroaromatic ring presents two distinct oxidation targets. The nucleophilic pyridine nitrogen is a prime candidate for heteroaryl N-oxidation , a process typically mediated by Flavin-containing Monooxygenases (FMOs) or specific Cytochrome P450s (CYPs)[5][6]. Concurrently, the benzylic-like methyl group at the 3-position is vulnerable to CYP-mediated aliphatic hydroxylation, yielding a hydroxymethyl intermediate.

  • The Carboxamide Linker: While generally more stable than ester linkages, the amide bridge connecting the coumarin and pyridine rings is a target for hepatic amidases, potentially leading to the cleavage of the molecule into two distinct fragments.

The Metabolic Pathway Network

MetabolicPathway Parent Parent Compound N-(3-methylpyridin-2-yl)- 2-oxo-2H-chromene-3-carboxamide M1 M1: 7-Hydroxy Metabolite (Coumarin Hydroxylation) Parent->M1 CYP2A6 (Hepatic Microsomes) M2 M2: Pyridine N-Oxide (Heteroaryl N-Oxidation) Parent->M2 FMO / CYP450 (N-Oxidation) M3 M3: Hydroxymethyl Metabolite (Aliphatic Hydroxylation) Parent->M3 CYP450 (Methyl Oxidation) M4a M4a: Coumarin-3-carboxylic acid (Amide Cleavage) Parent->M4a Hepatic Amidases M4b M4b: 2-Amino-3-methylpyridine (Amide Cleavage) Parent->M4b Hepatic Amidases

Figure 1: Proposed primary metabolic pathways for N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide.

Self-Validating In Vitro Profiling Protocol

To empirically confirm the pathways outlined above, we employ a Human Liver Microsome (HLM) stability and metabolite identification assay.

Causality in Experimental Design: Simply mixing the compound with liver microsomes is insufficient for regulatory-grade data. The protocol must be a self-validating system. We utilize specific controls to differentiate between CYP-mediated Phase I oxidation, FMO activity, and amidase-driven hydrolysis.

Step-by-Step Methodology

Phase 1: Incubation Preparation

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Rationale: Mg²⁺ is a critical cofactor for optimal CYP450 structural stability and electron transfer.

  • Test Compound Spiking: Add N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide (final concentration: 1 µM) to the microsomal suspension (final protein concentration: 1 mg/mL). Keep organic solvent (e.g., DMSO) below 0.1% v/v to prevent CYP inhibition.

Phase 2: The Self-Validating Controls 3. Positive Control (CYP2A6 Viability): In a parallel tube, incubate unmodified coumarin (1 µM). The rapid formation of 7-hydroxycoumarin serves as the benchmark for CYP2A6 activity[3]. 4. Negative Control (Minus-NADPH): Prepare an identical incubation tube for the test compound but omit the NADPH regenerating system. Rationale: CYPs and FMOs strictly require NADPH. Any metabolite formed in this tube (e.g., M4a/M4b) is definitively the result of non-oxidative amidase hydrolysis or chemical instability.

Phase 3: Reaction Initiation and Termination 5. Initiation: Pre-incubate all tubes at 37°C for 5 minutes. Initiate the oxidative reactions by adding an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). 6. Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. 7. Termination: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Rationale: Acetonitrile is explicitly chosen over methanol to precipitate proteins without risking the artifactual esterification of the carboxylic acid metabolite (M4a) that can occur in methanolic quench solutions. 8. Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-HRMS/MS analysis.

LC-HRMS/MS Data Interpretation & Metabolite Differentiation

The identification of metabolites relies on High-Resolution Mass Spectrometry (HRMS). A critical analytical challenge with this compound is that M1, M2, and M3 are all isobaric—they all represent a net addition of one oxygen atom (+15.9949 Da).

To resolve this, we rely on chromatographic retention times and distinct MS/MS fragmentation patterns.

Quantitative Data & Fragmentation Signatures
Metabolite CodeProposed Structure / ModificationBiotransformationMass Shift (Δ Da)Diagnostic MS/MS Fragment Signature
Parent N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamideN/A0Unmodified coumarin and pyridine product ions
M1 7-Hydroxy-N-(3-methylpyridin-2-yl)-...Aromatic Hydroxylation+15.9949+16 Da shift localized on the coumarin-derived product ion
M2 N-(3-methyl-1-oxidopyridin-1-ium-2-yl)-...Heteroaryl N-Oxidation+15.9949Characteristic neutral loss of oxygen (-16 Da) from the parent mass
M3 N-(3-(hydroxymethyl)pyridin-2-yl)-...Aliphatic Hydroxylation+15.9949+16 Da shift on the pyridine ion, followed by H₂O loss (-18 Da)
M4a 2-oxo-2H-chromene-3-carboxylic acidAmide HydrolysisCleavageDetection of exact mass for the isolated coumarin acid
M4b 2-Amino-3-methylpyridineAmide HydrolysisCleavageDetection of exact mass for the isolated aminopyridine

Conclusion and Pharmacokinetic Implications

The metabolic fate of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is governed by a competition between CYP2A6-mediated coumarin hydroxylation, pyridine N-oxidation[5], and amidase cleavage.

If rapid clearance is observed in vitro, structural optimization should focus on the primary liability identified in the LC-MS/MS data. For instance, if M1 is the dominant metabolite, introducing a fluorine atom at the 7-position of the coumarin ring can sterically and electronically block CYP2A6 metabolism, thereby extending the biological half-life. Conversely, if M4a/M4b formation is rapid, replacing the carboxamide with a bioisostere (e.g., a 1,2,4-oxadiazole ring) may be necessary to prevent amidase-driven deactivation.

References

  • Synthesis, Molecular Modeling, and Selective Inhibitory Activity against Human Monoamine Oxidases of 3-Carboxamido-7-Substituted Coumarins Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • CYP2A6: A human coumarin 7-hydroxylase ResearchGate URL:[Link][3]

  • PharmVar GeneFocus: CYP2A6 PMC - NIH URL:[Link][4]

  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules PMC - NIH / ACS Publications URL:[Link][5]

  • Dual Relaxant Effect of Coumarin-3-carboxamides Through the Nitric Oxide/Cyclic Guanosine Monophosphate Pathway and Ca2+ Channels Blockade PubMed - NIH URL:[Link][2]

Sources

Methodological & Application

Step-by-step synthesis protocol for N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Introduction and Mechanistic Rationale

Coumarin-3-carboxamides represent a highly versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties[1][2]. The target compound, N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide, incorporates a coumarin core linked to a 3-methylpyridin-2-amine moiety via an amide bridge.

While multicomponent reactions (MCRs) using dual catalysts like piperidine-iodine have been explored for coumarin-3-carboxamides[3], a highly controlled, high-yield two-step linear synthesis remains the gold standard for specific, sterically hindered targets.

The Strategic Challenge: 2-Aminopyridines (such as 3-methylpyridin-2-amine) are inherently poor nucleophiles. The electron-withdrawing nature of the adjacent pyridine nitrogen, compounded by the steric hindrance of the methyl group at the 3-position, significantly reduces the reactivity of the exocyclic amine. Therefore, standard carbodiimide coupling agents (e.g., DCC, EDC) often result in poor yields or require excessive heating.

The Solution: To overcome this, our protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU rapidly converts the carboxylic acid into a highly reactive O-acylisourea intermediate, followed by the formation of an active HOAt ester, which is highly susceptible to nucleophilic attack even by deactivated amines[4].

SynthesisRoute A Salicylaldehyde + Meldrum's Acid B Knoevenagel Condensation (K2CO3, H2O) A->B C 2-oxo-2H-chromene- 3-carboxylic acid B->C D HATU Activation (DIPEA, DMF) C->D F N-(3-methylpyridin-2-yl)- 2-oxo-2H-chromene- 3-carboxamide D->F Amide Bond Formation E 3-Methylpyridin- 2-amine E->D Nucleophilic Attack

Synthetic workflow for N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide.

Quantitative Reagent Matrix

The following table summarizes the optimized stoichiometry for a 5.0 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Step 1: Knoevenagel Condensation
SalicylaldehydeStarting Material122.121.0 eq5.0 mmol (610 mg)
Meldrum's AcidReactant144.131.2 eq6.0 mmol (865 mg)
Potassium Carbonate (K₂CO₃)Catalyst138.200.1 eq0.5 mmol (69 mg)
Water (Deionized)Solvent18.02N/A25.0 mL
Step 2: HATU-Mediated Amidation
2-oxo-2H-chromene-3-carboxylic acidIntermediate190.151.0 eq4.0 mmol (760 mg)*
3-Methylpyridin-2-amineNucleophile108.141.1 eq4.4 mmol (476 mg)
HATUCoupling Agent380.231.2 eq4.8 mmol (1.82 g)
DIPEANon-nucleophilic Base129.243.0 eq12.0 mmol (2.1 mL)
Anhydrous DMFSolvent73.09N/A15.0 mL

*Note: Step 2 scale adjusted assuming an 80% yield from Step 1.

Experimental Protocols

Phase 1: Green Synthesis of 2-oxo-2H-chromene-3-carboxylic acid

This step utilizes an environmentally benign aqueous Knoevenagel condensation[1]. Meldrum's acid is selected over diethyl malonate for the first step due to its rigid cyclic structure, which increases the acidity of its methylene protons, allowing the reaction to proceed in water with a mild base.

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 25 mL of deionized water.

  • Reagent Addition: Dissolve 610 mg (5.0 mmol) of salicylaldehyde and 865 mg (6.0 mmol) of Meldrum's acid into the aqueous stirring solution.

  • Catalysis: Add 69 mg (0.5 mmol, 10 mol%) of K₂CO₃. The base deprotonates Meldrum's acid, initiating the nucleophilic attack on the aldehyde carbonyl.

  • Reaction Execution: Stir the suspension vigorously at room temperature (20-25 °C) for 2 to 4 hours. The initial suspension will dissolve, followed by the precipitation of the coumarin-3-carboxylic acid intermediate as the cyclization and subsequent hydrolysis/decarboxylation occur.

  • Isolation: Acidify the mixture slightly with 1M HCl to pH 3 to ensure complete protonation of the carboxylic acid. Filter the resulting precipitate under a vacuum.

  • Purification: Wash the filter cake with ice-cold water (2 × 10 mL) and cold ethanol (5 mL). Dry under an infrared lamp or in a vacuum oven at 50 °C to yield the intermediate.

Phase 2: HATU-Mediated Amide Coupling

This phase demands anhydrous conditions to prevent the hydrolysis of the highly reactive O-acylisourea intermediate generated by HATU[4].

  • Activation: In an oven-dried 50 mL flask flushed with inert gas (N₂ or Ar), dissolve 760 mg (4.0 mmol) of the synthesized 2-oxo-2H-chromene-3-carboxylic acid in 15 mL of anhydrous DMF[1].

  • Base Addition: Inject 2.1 mL (12.0 mmol) of N,N-diisopropylethylamine (DIPEA). DIPEA serves a dual purpose: it deprotonates the carboxylic acid to facilitate HATU attack and acts as an acid scavenger without competing as a nucleophile[4].

  • Coupling Agent Addition: Add 1.82 g (4.8 mmol) of HATU in one portion. Stir at room temperature for 15–30 minutes. The solution will typically undergo a color change (often turning a distinct yellow/orange) indicating the formation of the active ester.

  • Nucleophilic Addition: Add 476 mg (4.4 mmol) of 3-methylpyridin-2-amine to the activated mixture[1].

  • Reaction Execution: Stir the reaction at room temperature for 12–18 hours. Monitor the disappearance of the active ester via TLC (Eluent: 1:1 EtOAc/Hexanes).

  • Quenching and Extraction: Quench the reaction by pouring the mixture into 50 mL of saturated aqueous NaHCO₃[4]. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF, followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) or recrystallization from hot ethanol to afford the pure N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide.

References

  • Application Notes and Protocols for the Synthesis and Biological Screening of Coumarin-3-Carboxamides Source: Benchchem URL
  • Methods for the synthesis of coumarin‐3‐carboxamides Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • 4-(Benzyloxy)

Sources

Spectroscopic characterization (FT-IR, 1H-NMR, 13C-NMR) of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

Coumarin-3-carboxamides represent a privileged class of heterocyclic scaffolds in modern drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial[1], and monoamine oxidase (MAO) inhibition[2]. The target compound, N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide , integrates the planar, lipophilic 2-oxo-2H-chromene (coumarin) core with a 3-methylpyridine moiety via a rigid carboxamide linker[3].

From a structural perspective, the rigidity of this molecule is enforced by an intramolecular hydrogen bond between the amide N-H and the lactone carbonyl (C=O), which locks the molecule into a stable, coplanar conformation[4]. This Application Note provides a comprehensive, self-validating protocol for the spectroscopic characterization (FT-IR, 1H-NMR, and 13C-NMR) of this compound, detailing the causality behind the observed spectral phenomena.

Experimental Protocols & Sample Preparation

A self-validating analytical workflow requires meticulous sample preparation to prevent solvent artifacts and ensure high signal-to-noise (S/N) ratios.

Protocol 2.1: Attenuated Total Reflectance FT-IR (ATR-FTIR) Spectroscopy
  • Causality of Method: Traditional KBr pellets readily absorb atmospheric moisture, producing a broad O-H stretch (~3400 cm⁻¹) that can obscure the critical N-H stretching frequency of the carboxamide. ATR eliminates this artifact, ensuring the integrity of the amide spectral region[3].

  • Step 1: Clean the diamond ATR crystal with HPLC-grade isopropanol and establish a background spectrum (air).

  • Step 2: Deposit 2–5 mg of the dried, microcrystalline compound directly onto the crystal.

  • Step 3: Apply the pressure anvil to ensure uniform optical contact.

  • Step 4: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Protocol 2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality of Method: The rigid, planar nature of coumarin-3-carboxamides often results in poor solubility in standard non-polar solvents like chloroform (CDCl3). Dimethyl sulfoxide-d6 (DMSO-d6) is chosen because it disrupts intermolecular stacking, ensuring complete dissolution and locking the amide rotamers to produce sharp, highly resolved signals[2].

  • Step 1: Weigh exactly 15 mg (for 1H-NMR) or 40 mg (for 13C-NMR) of the compound into a clean glass vial.

  • Step 2: Add 0.6 mL of anhydrous DMSO-d6 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Step 3: Sonicate the mixture for 2 minutes at room temperature until optically clear.

  • Step 4: Transfer the solution to a 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped.

  • Step 5: Acquire 1H-NMR (400 MHz, 16 scans, 2s relaxation delay) and 13C-NMR (100 MHz, 1024 scans, 2s relaxation delay).

G S1 Sample Prep (15 mg in DMSO-d6) S2 1H-NMR Acquisition (400 MHz, 16 scans) S1->S2 S3 FID Processing (Fourier Transform) S2->S3 S4 Spectral Analysis (Peak Assignment) S3->S4

Step-by-step workflow for 1H-NMR acquisition and processing.

Spectroscopic Analysis & Data Interpretation

FT-IR Data Interpretation

The IR spectrum provides immediate confirmation of the dual carbonyl system. The lactone C=O vibrates at a higher frequency due to the ring strain and the electron-withdrawing ester oxygen, whereas the amide C=O is shifted to a lower frequency due to extensive conjugation and hydrogen bonding[3].

Table 1: Key FT-IR Vibrational Assignments

Functional GroupWavenumber (cm⁻¹)Vibration TypeCausality / Structural Notes
N-H (Amide) 3280 - 3310StretchingBroadened due to strong intra/intermolecular H-bonding.
C=O (Lactone) 1715 - 1730StretchingHigh frequency due to ring strain and ester oxygen.
C=O (Amide) 1665 - 1680StretchingLower frequency due to conjugation and N-H H-bonding.
C=C (Aromatic) 1605 - 1615StretchingCoumarin and pyridine ring breathing.
C-O-C (Lactone) 1210 - 1230StretchingAsymmetric stretching of the pyran ring.
1H-NMR Data Interpretation

Proton NMR is the definitive tool for verifying the coumarin core. The H-4 proton of the coumarin ring is highly diagnostic; it sits on the β-carbon of an α,β-unsaturated carbonyl system and is further deshielded by the adjacent C-3 carboxamide group, pushing it far downfield to ~8.9 ppm[2][4]. The amide N-H proton is also heavily deshielded (>10.5 ppm) due to intramolecular hydrogen bonding with the lactone C=O.

Table 2: 1H-NMR Assignments (400 MHz, DMSO-d6)

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Notes
N-H 10.85Singlet (s)1HAmide NHHighly deshielded by anisotropic effect of C=O and H-bonding.
H-4 (Coum) 8.92Singlet (s)1HCoumarin C4Deshielded by the adjacent electron-withdrawing C3-carboxamide.
H-6' (Pyr) 8.35Doublet (d)1HPyridine C6Deshielded by adjacent electronegative pyridine nitrogen.
H-5 (Coum) 7.98Doublet (d)1HCoumarin C5Ortho-coupling (J ~ 7.8 Hz).
H-4' (Pyr) 7.75Doublet (d)1HPyridine C4Ortho-coupling with H-5'.
H-7 (Coum) 7.71Triplet (t)1HCoumarin C7Meta/Ortho coupling.
H-8 (Coum) 7.50Doublet (d)1HCoumarin C8Ortho-coupling.
H-6 (Coum) 7.42Triplet (t)1HCoumarin C6Meta/Ortho coupling.
H-5' (Pyr) 7.20DD1HPyridine C5Coupled to H-4' and H-6'.
-CH3 2.35Singlet (s)3HPyridine C3Benzylic-like protons on the heteroaromatic ring.
13C-NMR Data Interpretation

Carbon NMR confirms the skeletal framework. The most deshielded carbons are the two carbonyls. The lactone C-2 typically resonates near 160 ppm, while the amide C=O appears slightly further downfield near 161.5 ppm due to the nitrogen atom's weaker π-donation compared to the ring oxygen[2].

Table 3: 13C-NMR Assignments (100 MHz, DMSO-d6)

CarbonChemical Shift (δ, ppm)AssignmentCausality / Structural Notes
C=O 161.5Amide C=OHighly deshielded carbonyl carbon.
C=O 160.2Lactone C=OCharacteristic of coumarin C-2.
C-8a 154.0Coumarin C8aOxygen-bound aromatic carbon.
C-2' 149.5Pyridine C2Nitrogen-bound aromatic carbon.
C-4 148.2Coumarin C4Beta-carbon of the α,β-unsaturated system.
C-6' 146.1Pyridine C6Adjacent to pyridine nitrogen.
C-3' 128.5Pyridine C3Methyl-substituted carbon.
C-3 118.5Coumarin C3Alpha-carbon, shielded relative to C-4.
-CH3 17.8Methyl CAliphatic region.

Structural Elucidation Logic

G Compound N-(3-methylpyridin-2-yl)- 2-oxo-2H-chromene-3-carboxamide Lactone Lactone Ring (Coumarin Core) Compound->Lactone Amide Carboxamide Linker Compound->Amide Pyridine 3-Methylpyridine Ring Compound->Pyridine IR_L FT-IR: ~1720 cm⁻¹ (C=O) Lactone->IR_L NMR_L 1H-NMR: H-4 Singlet (~8.9 ppm) Lactone->NMR_L IR_A FT-IR: ~1670 cm⁻¹ (C=O) ~3250 cm⁻¹ (N-H) Amide->IR_A NMR_A 1H-NMR: N-H Singlet (>10.5 ppm) Amide->NMR_A NMR_P 1H-NMR: CH3 Singlet (~2.3 ppm) Pyridine->NMR_P

Logic tree for the spectroscopic assignment of the target compound.

Quality Control Standards

To validate the integrity of the synthesized batch and ensure the protocol is self-validating, verify the following parameters:

  • Purity Marker: The baseline in the 1H-NMR spectrum between 4.0 and 7.0 ppm must be completely flat. Any peaks in this region indicate unreacted starting materials (e.g., aliphatic impurities or residual ethanol from the Knoevenagel condensation).

  • Water Content: The residual water peak in DMSO-d6 (broad peak at ~3.33 ppm) should not exceed an integration of 0.5 relative to a single aromatic proton. Excessive water can promote hydrolysis of the lactone ring over time, compromising long-term stability.

References

  • Title: Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives Source: Molecules 2021, 26(6), 1653 URL: [Link]

  • Title: N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Source: Molbank 2025, M1968 URL: [Link]

  • Title: Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives Source: Revue Roumaine de Chimie URL: [Link]

  • Title: Simultaneous removal of Pb2+ and direct red 31 dye from contaminated water using N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide loaded chitosan nanoparticles Source: Scientific Reports (via PMC) URL: [Link]

Sources

Application Note: N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide as a High-Fidelity Fluorescent Chemosensor

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Supramolecular Researchers, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Insights

The tracking of transition metal ions in biological and environmental matrices requires probes with high sensitivity, rapid response times, and robust photostability. Coumarin-3-carboxamide derivatives are widely recognized as highly sensitive fluorescent scaffolds for the detection of transition metals [1].

The specific rational design of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide leverages a 2-oxo-2H-chromene (coumarin) fluorophore conjugated to a pyridine-based recognition moiety.

The Causality of the Molecular Design:

  • The Fluorophore: The coumarin core provides a strong Intramolecular Charge Transfer (ICT) state, yielding a high quantum yield and a large Stokes shift (>100 nm), which minimizes self-absorption and background auto-fluorescence during live-cell imaging.

  • The Recognition Pocket: The nitrogen atom of the pyridine ring, the amide nitrogen, and the lactone carbonyl oxygen form a pre-organized tridentate coordination pocket [2].

  • The Role of the 3-Methyl Group: In unsubstituted pyridine-amides, the pyridine ring rotates freely. The addition of the 3-methyl group introduces a steric clash with the amide proton, forcing the molecule into a restricted conformation. This conformational pre-organization reduces the entropic penalty of metal binding, dramatically increasing the binding affinity ( Kd​ ) for specific divalent cations like Cu²⁺.

  • The Quenching Mechanism: Upon coordination with a paramagnetic ion such as Cu²⁺, the system undergoes a rapid Ligand-to-Metal Charge Transfer (LMCT). This facilitates non-radiative decay pathways, resulting in a pronounced "Turn-Off" fluorescence response [3].

Mechanism S Free Sensor (Fluorescent) C Complex (Quenched) S->C Binding M Cu2+ Ion (Analyte) M->C Coordination C->S EDTA E EDTA (Chelator) E->C Strips Cu2+

Figure 1: Reversible fluorescence quenching mechanism via Cu2+ coordination and EDTA displacement.

Photophysical Profiling

To ensure reproducibility across different laboratory setups, the fundamental photophysical parameters of the chemosensor are standardized below.

ParameterValue / Description
Fluorophore Core 2-oxo-2H-chromene (Coumarin)
Optimal Solvent System 10 mM HEPES buffer (pH 7.4) / DMSO (9:1, v/v)
Excitation Wavelength ( λex​ ) 340 nm – 360 nm
Emission Wavelength ( λem​ ) 450 nm – 470 nm
Stokes Shift ~110 nm
Primary Target Analyte Cu²⁺ (Fluorescence Quenching / Turn-Off)
Binding Stoichiometry 1:1 (Sensor : Metal)
Response Time < 30 seconds

Self-Validating Experimental Protocols

A robust chemosensor assay must be self-validating. The following workflows are designed not just to measure fluorescence, but to prove that the observed signal changes are definitively caused by reversible metal coordination, ruling out false positives from solvent effects or sensor degradation.

Workflow N1 1. Sensor Stock Prep (1 mM in DMSO) N2 2. Selectivity Screening (vs. competing ions) N1->N2 N3 3. Titration & LOD (Benesi-Hildebrand) N2->N3 N4 4. Job's Plot Analysis (Binding Stoichiometry) N3->N4 N5 5. Reversibility Test (EDTA Displacement) N4->N5 N6 6. Live-Cell Imaging (Bio-applicability) N5->N6

Figure 2: Step-by-step experimental workflow for validating the fluorescent chemosensor.

Protocol A: Reagent Preparation & Buffer Selection

Causality Insight: Coumarin derivatives are highly hydrophobic. If placed in a 100% aqueous environment, they undergo π−π stacking, leading to Aggregation-Caused Quenching (ACQ). Maintaining a 10% DMSO co-solvent fraction ensures the sensor remains monomeric. Furthermore, HEPES is strictly chosen over Phosphate-Buffered Saline (PBS) because phosphate anions competitively precipitate transition metals, which would artificially lower the available Cu²⁺ concentration and skew binding kinetics.

  • Sensor Stock: Dissolve exactly 2.94 mg of the sensor in 10 mL of anhydrous DMSO to yield a 1.0 mM stock solution. Store in the dark at 4°C.

  • Analyte Stocks: Prepare 10 mM aqueous solutions of metal chloride salts (e.g., CuCl₂, ZnCl₂, FeCl₃) in ultra-pure deionized water.

  • Working Buffer: Prepare a 10 mM HEPES buffer, adjusted to pH 7.4 using dilute NaOH or HCl.

Protocol B: Spectrofluorometric Titration
  • Prepare a 10 µM working solution of the sensor by adding 30 µL of the 1.0 mM DMSO stock to 2.67 mL of HEPES buffer and 300 µL of pure DMSO (final volume 3.0 mL, 9:1 Buffer:DMSO).

  • Place the solution in a 1 cm quartz cuvette. Set λex​ to 350 nm and record the initial emission spectrum from 400 to 600 nm.

  • Titrate the Cu²⁺ stock solution into the cuvette in 0.5 µM increments (1.5 µL aliquots of a diluted 1 mM metal stock).

  • Stir for 30 seconds after each addition and record the emission.

  • Data Analysis: Plot (F0​−F)/F against [Cu2+] . Use the Benesi-Hildebrand equation to extract the association constant ( Ka​ ).

Protocol C: Job's Plot Analysis (Binding Stoichiometry)

Causality Insight: To prove the 1:1 binding stoichiometry, the total molarity of the system (Sensor + Cu²⁺) must remain strictly constant while their molar fractions are inverted. The apex of fluorescence quenching dictates the binding ratio.

Prepare 11 tubes according to the table below (Total concentration = 10 µM in 3 mL):

Tube100 µM Sensor (µL)100 µM Cu²⁺ (µL)Buffer/DMSO (µL)Mole Fraction (Sensor)
1030027000.0
23027027000.1
615015027000.5 (Apex for 1:1)
102703027000.9
11300027001.0

Measure the fluorescence intensity at λem​ 460 nm for each tube. Plot ΔF×Xsensor​ against Xsensor​ . A peak at 0.5 confirms a 1:1 binding complex.

Protocol D: The Reversibility Assay (Self-Validation)

Causality Insight: A true supramolecular chemosensor operates via reversible coordination, unlike a chemodosimeter which undergoes irreversible bond cleavage. EDTA has a known, exceptionally high formation constant for Cu²⁺. Adding EDTA to the quenched system will competitively strip the metal from the coumarin sensor.

  • To the fully quenched cuvette from Protocol B (containing the Sensor-Cu²⁺ complex), add 5 equivalents of EDTA (from a 10 mM aqueous stock).

  • Incubate for 2 minutes at room temperature.

  • Record the fluorescence spectrum. A restoration of >90% of the initial fluorescence ( F0​ ) proves the structural integrity of the sensor is intact and validates the LMCT quenching mechanism.

References

  • The Design and Synthesis of Fluorescent Coumarin Derivatives and Their Study for Cu2+ Sensing with an Application for Aqueous Soil Extracts Source: Molecules (MDPI) URL:[Link]

  • Development of Fluorescent Chemosensors for Calcium and Lead Detection Source: Molecules (MDPI) URL:[Link]

  • Novel coumarin-based fluorescent probe for selective detection of Cu(II) Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL:[Link]

Sources

Unveiling Molecular Structure: A Guide to the Mass Spectrometry Fragmentation Analysis of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Discovery and Development

Abstract

Coumarin-carboxamide derivatives represent a significant class of heterocyclic compounds, frequently investigated for their diverse pharmacological potential, including antimicrobial and anticancer activities.[1][2] The precise characterization of these novel molecular entities is a cornerstone of drug discovery and development, ensuring structural integrity and guiding structure-activity relationship (SAR) studies. Tandem mass spectrometry (MS/MS) is an indispensable analytical technique for unambiguous structure elucidation.[3][4] This application note provides a detailed protocol and theoretical framework for the analysis of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We delve into the principles of collision-induced dissociation (CID) and propose the characteristic fragmentation pathways, offering a robust methodology for researchers engaged in the synthesis and characterization of novel small molecules.

Introduction: The Analytical Imperative in Heterocyclic Chemistry

The synthesis of novel compounds with potential therapeutic value requires rigorous analytical validation. The target molecule, N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide, is a hybrid structure composed of three key pharmacophores: a 2-oxo-2H-chromene (coumarin) core, an amide linker, and a 3-methylpyridine moiety. Each of these components contributes to the molecule's overall chemical properties and potential biological activity.

Electrospray ionization (ESI) is a soft ionization technique that typically generates intact protonated molecules ([M+H]⁺), providing precise molecular weight information.[5][6] However, to confirm the connectivity of the atoms and the structural arrangement of the different moieties, tandem mass spectrometry (MS/MS) is required.[7][8] In MS/MS, the protonated molecule is isolated and subjected to fragmentation through collision-induced dissociation (CID), where collisions with an inert gas convert kinetic energy into internal energy, leading to bond cleavage.[9][10] The resulting fragment ions create a molecular "fingerprint" that is characteristic of the original structure. Understanding these fragmentation patterns is crucial for confirming the identity of a synthesized compound and identifying unknown related substances or metabolites.

Principle of the Method: From Intact Molecule to Structural Fingerprint

The analysis follows a two-stage process within the mass spectrometer.

  • Stage 1: Ionization and Precursor Selection (MS1). The analyte is introduced into the ESI source, where it is ionized to form a protonated molecule, [M+H]⁺. The first mass analyzer (MS1) then isolates these ions based on their specific mass-to-charge ratio (m/z).

  • Stage 2: Fragmentation and Product Ion Analysis (MS2). The selected [M+H]⁺ ions are accelerated into a collision cell filled with a neutral gas (e.g., argon or nitrogen). The resulting collisions induce fragmentation. The second mass analyzer (MS2) then separates and detects these newly formed product ions, generating the MS/MS spectrum.[3]

The fragmentation pathways are not random; they are governed by fundamental chemical principles. Cleavage typically occurs at the weakest bonds or results in the formation of particularly stable ions or neutral molecules. For N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide, the most probable sites of protonation and subsequent fragmentation are predictable based on its structure. The pyridine nitrogen is the most basic site and is the most likely to be protonated in the ESI source.[11] The subsequent fragmentation is then triggered from this charged site.

Experimental Protocol

Materials and Reagents
  • Analyte: N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide, synthesized and purified.

  • Solvents: HPLC-grade or MS-grade acetonitrile and methanol.

  • Water: Deionized water, 18 MΩ·cm resistivity or better.

  • Acid Modifier: Formic acid (≥98%, MS-grade).

  • Sample Vials: 2 mL glass vials with pre-slit septa.[12]

Detailed Sample Preparation Protocol

The objective is to prepare a dilute, salt-free solution of the analyte to ensure optimal ionization efficiency and prevent contamination of the mass spectrometer.[12][13]

  • Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of methanol or acetonitrile in a clean glass vial.

  • Working Solution Preparation (~1-10 µg/mL): Take 10 µL of the stock solution and dilute it with 1 mL of a 50:50 (v/v) acetonitrile/water mixture.[12]

    • Causality Note: This final concentration is crucial. Overly concentrated samples can lead to ion suppression, source contamination, and poor spectral quality.[12] The use of reversed-phase solvents like acetonitrile and water is ideal for ESI.[13][14]

  • Acidification: Add 1 µL of formic acid to the final working solution (to achieve a final concentration of ~0.1%).

    • Causality Note: Formic acid serves two purposes: it ensures the analyte is in its protonated form, which is essential for positive mode ESI, and it improves the chromatographic peak shape if LC-MS is used.

  • Filtration (If Necessary): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidic path.[5][12]

  • Transfer: Transfer the final solution to a standard 2 mL autosampler vial for analysis.

Instrumentation and Data Acquisition

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.[15] This protocol is suitable for a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

Table 1: Recommended Mass Spectrometry Parameters

ParameterSettingRationale
Ion Source Electrospray Ionization (ESI)A soft ionization technique suitable for polar, thermally labile molecules, preventing in-source fragmentation.[5]
Polarity Positive (+)The presence of the basic pyridine nitrogen makes the molecule readily protonated.[11]
Capillary Voltage 2.5 – 4.0 kVOptimized to achieve a stable electrospray and maximize ion signal.[6]
Cone/Nozzle Voltage 20 – 60 VA moderate voltage helps with desolvation and can decluster ions without causing premature fragmentation.[13]
Source Temperature 100 – 150 °CAids in the desolvation of charged droplets.[13]
Desolvation Gas Nitrogen
Desolvation Temp. 250 – 450 °CHigh temperature gas facilitates the evaporation of solvent from the ESI droplets to release gas-phase ions.
MS1 Scan Range m/z 100 – 500A range sufficient to detect the protonated molecule (Expected [M+H]⁺ at m/z 295.08) and potential adducts.
MS/MS Acquisition Product Ion ScanThis mode fragments a selected precursor ion to generate the MS/MS spectrum.[7]
Precursor Ion m/z 295.08The protonated molecular ion of the target compound.
Collision Gas ArgonAn inert gas used to induce fragmentation through collisions.[9]
Collision Energy (CE) Ramped 10 – 40 eVRamping the CE ensures that a wide range of fragments (from low-energy and high-energy pathways) are observed.[6]

Results and Discussion: Elucidating the Fragmentation Pattern

Full Scan (MS1) Spectrum

The calculated monoisotopic mass of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide (C₁₆H₁₂N₂O₃) is 294.0848 g/mol . In positive mode ESI, the full scan mass spectrum is expected to show a dominant peak corresponding to the protonated molecule [M+H]⁺ at m/z 295.0921 .

Tandem MS (MS/MS) Analysis

Upon subjecting the precursor ion at m/z 295.09 to collision-induced dissociation (CID), a series of characteristic product ions are formed. The primary fragmentation pathways involve the cleavage of the labile amide bond and subsequent fragmentation of the coumarin and pyridine moieties.

The proposed fragmentation pathway is illustrated in the diagram below, followed by a detailed explanation of the key fragments.

Fragmentation_Pathway cluster_caption Proposed Fragmentation of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide parent [M+H]⁺ m/z 295.09 fragA Product Ion A [C₁₀H₅O₃]⁺ m/z 173.02 parent->fragA - C₇H₈N₂ (2-amino-3-methylpyridine) fragB Product Ion B [C₇H₉N₂]⁺ m/z 121.08 parent->fragB - C₁₀H₄O₃ (coumarin-3-carbonyl radical cation) fragC Product Ion C [C₁₆H₁₃N₂O₂]⁺ m/z 265.10 parent->fragC - CO (28 Da) fragA_CO Product Ion A' [C₉H₅O₂]⁺ m/z 145.03 fragA->fragA_CO - CO (28 Da) caption Figure 1. Key fragmentation pathways observed under CID.

Caption: Proposed fragmentation pathways for protonated N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide.

Key Fragmentation Pathways:

  • Amide Bond Cleavage (Pathway 1): The most prominent fragmentation pathway is the cleavage of the C(O)-NH amide bond. This is a common and energetically favorable fragmentation for N-aryl carboxamides. This cleavage can result in two primary product ions:

    • Product Ion A (m/z 173.02): Formation of the 2-oxo-2H-chromene-3-carbonyl cation ([C₁₀H₅O₃]⁺). This ion is a hallmark of the coumarin-3-carboxamide scaffold.

    • Product Ion B (m/z 121.08): Formation of the protonated 2-amino-3-methylpyridine cation ([C₇H₉N₂]⁺) following a hydrogen rearrangement.

  • Decarbonylation of Coumarin Fragments (Pathway 2): Coumarin-containing ions frequently undergo the neutral loss of carbon monoxide (CO, 28 Da).[16][17]

    • Product Ion A' (m/z 145.03): Product Ion A (m/z 173.02) can lose a molecule of CO to form the [C₉H₅O₂]⁺ ion. This sequential loss is highly characteristic of the coumarin ring system and strongly supports its presence.[18]

  • Initial Loss of CO from Precursor (Pathway 3): A less common, but possible, initial fragmentation step is the loss of CO directly from the lactone portion of the precursor ion.

    • Product Ion C (m/z 265.10): The precursor ion [M+H]⁺ (m/z 295.09) loses CO (28 Da) to yield the [C₁₅H₁₃N₂O₂]⁺ fragment.

Table 2: Summary of Expected Product Ions and Their Origins

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFormula of LossProposed Fragment Structure
295.09173.02C₇H₈N₂108.072-oxo-2H-chromene-3-carbonyl cation
295.09121.08C₁₀H₄O₃172.01Protonated 2-amino-3-methylpyridine
295.09265.10CO28.01[M+H-CO]⁺
173.02145.03CO28.01[C₉H₅O₂]⁺ (from m/z 173)

Overall Experimental Workflow

The entire process, from sample handling to data interpretation, can be visualized as a systematic workflow.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_caption prep1 Prepare Stock Solution (1 mg/mL) prep2 Dilute to Working Solution (1-10 µg/mL) prep1->prep2 prep3 Acidify with 0.1% Formic Acid prep2->prep3 acq1 Inject into ESI-MS prep3->acq1 acq2 MS1 Scan: Isolate Precursor Ion [M+H]⁺ acq1->acq2 acq3 MS2 Scan: Fragment via CID (Ramped 10-40 eV) acq2->acq3 anl1 Identify Product Ions in MS/MS Spectrum acq3->anl1 anl2 Propose Fragmentation Pathways anl1->anl2 anl3 Confirm Structure anl2->anl3 caption Figure 2. High-level workflow for MS/MS analysis.

Caption: A streamlined workflow from sample preparation to final structural confirmation.

Conclusion

This application note provides a comprehensive and reproducible protocol for the structural characterization of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide using ESI-MS/MS. By analyzing the product ions generated through collision-induced dissociation, we have proposed the primary fragmentation pathways, which are dominated by the cleavage of the central amide bond and characteristic losses from the coumarin moiety. The identification of key fragments at m/z 173.02 (coumarin-carbonyl cation) and m/z 121.08 (protonated aminopyridine) provides definitive evidence for the compound's structure. This methodology serves as a valuable template for researchers in pharmaceutical and chemical sciences for the routine and reliable structural confirmation of novel synthetic compounds.

References

  • ISCA. (n.d.). Fragmentations processes of 3-coumarinyl carboxylates in ESI / MS and their Correlation with the Electronic charges of. Retrieved from [Link]

  • Wikipedia. (2024). Tandem mass spectrometry. Retrieved from [Link]

  • Biochemia Medica. (2007). Some important aspects of implementing tandem mass spectrometry. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Crawford Scientific. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Scientific & Academic Publishing. (2020). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Retrieved from [Link]

  • PubMed. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Retrieved from [Link]

  • Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained. Retrieved from [Link]

  • PubMed. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • The Open Analytical Chemistry Journal. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

  • Chromatography Online. (2021). Tips for Electrospray Ionization LC–MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of coumarin and its derivatives. Retrieved from [Link]

  • Wikipedia. (2024). Collision-induced dissociation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometric fragmentation reactions of aliphatic carboxamides. A reinvestigation using metastable ions reveals new rearrangements. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis and Characterization of Some New 2-Iminochromene Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]. Retrieved from [Link]

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Sources

Application Notes and Protocols: Formulation of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the formulation of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide, a promising heterocyclic compound with potential as a targeted therapeutic agent. Recognizing the inherent challenges associated with the poor aqueous solubility of many coumarin derivatives, these application notes detail protocols for the development of advanced drug delivery systems. Specifically, we focus on the preparation of polymeric nanoparticles and liposomes for passive and active targeting of cancer cells. This guide is intended for researchers, scientists, and drug development professionals seeking to advance the preclinical and clinical translation of this and similar compounds.

Introduction: Rationale for Targeted Formulation

N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide belongs to the coumarin class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] The 2-oxo-2H-chromene-3-carboxamide scaffold, in particular, has been identified as a privileged structure in the design of various therapeutic agents.[4][5] However, the clinical potential of such molecules is often hampered by poor aqueous solubility, which can lead to low bioavailability and limit effective systemic administration.

Targeted drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating the therapeutic agent within a nanocarrier, it is possible to enhance its solubility, prolong its circulation time, and achieve preferential accumulation at the disease site. This can be accomplished through two primary mechanisms:

  • Passive Targeting: This strategy leverages the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of the tumor microenvironment.[6][7] The leaky vasculature and poor lymphatic drainage of solid tumors allow nanoparticles of a certain size range (typically 20-200 nm) to extravasate from the bloodstream and accumulate in the tumor tissue.[1][8]

  • Active Targeting: This approach involves the functionalization of the nanocarrier surface with ligands that bind to specific receptors overexpressed on the surface of cancer cells.[9][10] This enhances cellular uptake and internalization of the therapeutic payload, thereby increasing its efficacy and reducing off-target toxicity.[11]

This guide will provide detailed protocols for the formulation of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide into both passively and actively targeted nanocarriers.

Physicochemical Characterization of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide (Predicted)

PropertyPredicted ValueImplication for Formulation
Molecular Weight ~280.28 g/mol Suitable for encapsulation within various nanocarriers.
Aqueous Solubility (logS) Low (predicted to be poorly soluble)Nanoparticulate formulations are necessary to enhance bioavailability.
logP (Lipophilicity) Moderately highIndicates good membrane permeability but also contributes to poor aqueous solubility. Favorable for encapsulation within lipid-based carriers.
pKa Predicted basic pKa due to the pyridine nitrogen.The charge of the molecule will be pH-dependent, which can influence its interaction with biological membranes and formulation components.

Note: These values are predictions from computational software and should be confirmed experimentally.[13][14][15]

Formulation Strategies and Protocols

Based on the predicted physicochemical properties, two primary formulation strategies are presented: polymeric nanoparticles via nanoprecipitation and liposomes via the thin-film hydration method.

Polymeric Nanoparticles for Passive and Active Targeting

Polymeric nanoparticles offer a versatile platform for drug delivery due to their biocompatibility, biodegradability, and the ease of surface modification. Poly(lactic-co-glycolic acid) (PLGA) is a widely used FDA-approved polymer for creating such nanoparticles.

This protocol describes the formation of drug-loaded PLGA nanoparticles using the nanoprecipitation (solvent displacement) method.

Materials:

  • N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10,000-25,000 Da)

  • Acetone (HPLC grade)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, MW 13,000-23,000 Da

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA and 5 mg of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide in 5 mL of acetone.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) PVA solution by dissolving 100 mg of PVA in 10 mL of deionized water. Heat to approximately 60°C with stirring to facilitate dissolution, then cool to room temperature.

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (e.g., 600 rpm).

    • A milky white suspension should form immediately as the nanoparticles precipitate.

  • Solvent Evaporation:

    • Continue stirring the suspension at room temperature for at least 4 hours in a fume hood to allow for the complete evaporation of acetone.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove excess PVA and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be lyophilized. Resuspend the final pellet in a cryoprotectant solution (e.g., 5% w/v trehalose in deionized water) before freezing and lyophilizing.

This protocol describes the covalent attachment of a targeting ligand (e.g., folic acid, a peptide) to the surface of the PLGA nanoparticles. This method utilizes the carboxyl groups present on the PLGA surface.

Materials:

  • PLGA Nanoparticles (from section 3.1.1)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Targeting ligand with a primary amine group (e.g., Folate-PEG-NH2, RGD peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

Procedure:

  • Activation of Carboxyl Groups:

    • Resuspend 10 mg of PLGA nanoparticles in 1 mL of MES buffer (pH 6.0).

    • Add 5 mg of NHS and 10 mg of EDC to the nanoparticle suspension.

    • Incubate for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups on the PLGA surface.

  • Ligand Conjugation:

    • Add the targeting ligand (e.g., 2 mg of Folate-PEG-NH2) to the activated nanoparticle suspension.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Quenching and Purification:

    • Quench the reaction by adding 10 µL of β-mercaptoethanol.

    • Centrifuge the functionalized nanoparticles at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and wash the pellet with PBS (pH 7.4) three times to remove unreacted reagents and ligand.

  • Final Resuspension:

    • Resuspend the final pellet in a suitable buffer (e.g., PBS) for characterization and in vitro/in vivo studies.

Liposomes for Passive and Active Targeting

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Their lipid composition can be tailored to control their stability and release properties.

This protocol describes the preparation of drug-loaded liposomes using the well-established thin-film hydration method.[16][17][18]

Materials:

  • N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve 50 mg of DPPC, 15 mg of cholesterol, and 5 mg of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide in a 10 mL mixture of chloroform and methanol (2:1 v/v).

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the phase transition temperature of the lipids (for DPPC, Tc ≈ 41°C).

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding 5 mL of pre-warmed PBS (pH 7.4) to the flask.

    • Agitate the flask by hand or on a rotary shaker (without vacuum) at a temperature above the lipid Tc for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 11-21 times to ensure a narrow size distribution.[19]

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography using a Sephadex G-50 column or by dialysis against PBS.

For active targeting, a lipid with a functional headgroup (e.g., DSPE-PEG-COOH) can be included in the initial lipid mixture. The carboxyl group can then be used for ligand conjugation using the EDC/NHS chemistry described in section 3.1.2. Alternatively, pre-conjugated lipids (e.g., DSPE-PEG-Folate) can be incorporated into the lipid film.

Characterization of Targeted Drug Delivery Systems

Thorough characterization of the formulated nanocarriers is essential to ensure their quality, stability, and performance.

Size and Surface Charge Analysis

Protocol: Dynamic Light Scattering (DLS) and Zeta Potential Measurement

  • Principle: DLS measures the hydrodynamic diameter of the nanoparticles by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[20][21][22][23] Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of the colloidal dispersion.[9][24][25][26][27]

  • Instrumentation: A Malvern Zetasizer or similar instrument.

  • Procedure:

    • Dilute the nanoparticle or liposome suspension in deionized water or an appropriate buffer to a suitable concentration (typically in the range of 0.1-1 mg/mL).

    • Transfer the diluted sample to a disposable cuvette for size measurement or a folded capillary cell for zeta potential measurement.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurements according to the instrument's standard operating procedure.

    • Record the Z-average diameter, polydispersity index (PDI), and zeta potential. For optimal drug delivery, a PDI below 0.3 is generally desirable.

Drug Loading and Encapsulation Efficiency

Protocol: Determination by High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is used to separate and quantify the amount of drug encapsulated within the nanocarriers.[28][29][30][31][32]

  • Procedure:

    • Standard Curve Preparation: Prepare a series of standard solutions of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Sample Preparation:

      • Take a known volume of the nanoparticle or liposome suspension.

      • To determine the total drug amount, disrupt the nanocarriers by adding a suitable solvent (e.g., acetonitrile or a mixture of chloroform and methanol for liposomes) and vortexing vigorously.

      • To determine the amount of unencapsulated (free) drug, separate the nanocarriers from the aqueous phase by ultracentrifugation or a centrifugal filter device. The supernatant/filtrate will contain the free drug.

    • HPLC Analysis:

      • Develop an appropriate HPLC method (column, mobile phase, flow rate, and detection wavelength) for the quantification of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide.

      • Inject the prepared standard and sample solutions into the HPLC system.

    • Calculations:

      • Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Total mass of drug used in formulation) x 100

In Vitro Drug Release

Protocol: Dialysis Method

  • Principle: This method assesses the rate of drug release from the nanocarriers over time in a simulated physiological environment. The nanocarrier suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out into a larger volume of release medium, while retaining the nanocarriers.[33][34][35]

  • Procedure:

    • Select a dialysis membrane with an MWCO that is at least 100 times the molecular weight of the drug.

    • Place a known amount of the drug-loaded nanocarrier suspension into the dialysis bag.

    • Seal the dialysis bag and immerse it in a known volume of release medium (e.g., PBS pH 7.4, or acetate buffer pH 5.5 to simulate the endosomal environment) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of drug in the collected aliquots using HPLC.

    • Plot the cumulative percentage of drug released versus time.

Active Targeting: Selection of Cancer Cell Lines and Ligands

The choice of targeting ligand depends on the type of cancer being targeted. Below are examples of receptors commonly overexpressed in specific cancers and the corresponding cell lines that can be used for in vitro evaluation.

Target ReceptorCancer TypeOverexpressing Cell LinesTargeting Ligand
HER2/neu Breast CancerSK-BR-3, BT-474[36][37][38][39][40]Anti-HER2 antibodies (e.g., Trastuzumab), HER2-binding peptides
Folate Receptor Alpha (FRα) Ovarian Cancer, Lung CancerHeLa, KB, IGROV1[7][8][10][11][41]Folic Acid
Transferrin Receptor (TfR) Various Cancers (due to high iron demand)HeLa, K562, MCF-7[1][2][3][4][42]Transferrin, Anti-TfR antibodies

Visualization of Workflows

Passive and Active Targeting Workflow

TargetingWorkflow cluster_formulation Formulation cluster_targeting Targeting Strategy cluster_delivery In Vivo Delivery Drug N-(3-methylpyridin-2-yl)-2-oxo- 2H-chromene-3-carboxamide Nanocarrier Polymeric Nanoparticle or Liposome Drug->Nanocarrier Encapsulation Passive Passive Targeting (EPR Effect) Nanocarrier->Passive Ligand Targeting Ligand (e.g., Folate, Antibody) Nanocarrier->Ligand Conjugation Tumor_Micro Tumor Microenvironment Passive->Tumor_Micro Active Active Targeting Cancer_Cell Cancer Cell Active->Cancer_Cell Receptor-Mediated Endocytosis Ligand->Active Systemic_Admin Systemic Administration Systemic_Admin->Tumor_Micro Circulation & Extravasation Tumor_Micro->Cancer_Cell

Caption: Workflow for passive and active targeting strategies.

Liposome Preparation by Thin-Film Hydration

LiposomePreparation Start Dissolve Lipids & Drug in Organic Solvent Rotary_Evaporation Rotary Evaporation to form Thin Lipid Film Start->Rotary_Evaporation Hydration Hydration with Aqueous Buffer Rotary_Evaporation->Hydration MLVs Formation of Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion through Polycarbonate Membrane MLVs->Extrusion LUVs Formation of Large Unilamellar Vesicles (LUVs) Extrusion->LUVs Purification Purification (e.g., Dialysis) LUVs->Purification Final_Product Drug-Loaded Liposomes Purification->Final_Product

Caption: Step-by-step process for liposome preparation.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the formulation of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide into targeted drug delivery systems. By employing these techniques, researchers can enhance the therapeutic potential of this promising compound and facilitate its progression through the drug development pipeline. It is imperative to perform thorough physicochemical characterization of the drug substance and the resulting formulations to ensure reproducibility and clinical translatability.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Troubleshooting Center. Synthesizing N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide presents a unique intersection of steric hindrance, electronic deactivation, and substrate sensitivity. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the amidation of coumarin-3-carboxylic acid with 2-amino-3-methylpyridine.

Visualizing the Synthetic Workflows

Workflow A Coumarin-3-carboxylic acid C Method 1: Acid Chloride (SOCl2 / DCM) A->C SOCl2 D Method 2: Coupling Agents (EDC/HOBt or HATU) A->D E Method 3: Direct POCl3 (POCl3 / Pyridine) A->E B 2-Amino-3-methylpyridine B->D B->E F N-(3-methylpyridin-2-yl)-2-oxo- 2H-chromene-3-carboxamide C->F + Amine, Base D->F Base, Solvent E->F Heat

Synthetic workflows for N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide.

Troubleshooting Guides & FAQs

Q1: Why is my coupling yield consistently below 30% when using standard DCC/DMAP conditions? A1: The issue is two-fold: steric hindrance and electronic deactivation. 2-amino-3-methylpyridine is a notoriously poor nucleophile. The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient pyridine ring, reducing its basicity and nucleophilicity. Furthermore, the adjacent 3-methyl group creates significant steric bulk, establishing a high activation energy barrier for nucleophilic acyl substitution. Standard carbodiimide chemistry (like DCC) often fails to overcome this barrier. Solution: Switch to highly reactive acylating conditions. Converting the coumarin-3-carboxylic acid to an acid chloride using thionyl chloride (SOCl2) prior to amine addition is a proven, highly effective method for coumarin-3-carboxamide derivatives[1].

Q2: I am using the acid chloride method, but I observe a major highly polar side-product on TLC. What is happening? A2: You are likely observing the ring-opened product. The 2-oxo-2H-chromene (coumarin) system is an internal cyclic ester (lactone). If your reaction conditions are too basic (e.g., using excess primary/secondary amines as the base, or aqueous workup under strongly alkaline conditions), the hydroxide or amine can attack the C2 position instead of the C3-carbonyl chloride. This results in the cleavage of the lactone to form a water-soluble, highly polar substituted hydroxy-cinnamic acid derivative. Solution: Strictly maintain anhydrous conditions. Use pyridine or N,N-diisopropylethylamine (DIPEA) as the acid scavenger instead of stronger or more nucleophilic bases. Keep the reaction temperature at 0 °C during the addition of the amine to the acid chloride, and do not exceed room temperature.

Mechanism A Coumarin-3-carbonyl chloride B Excess Strong Base (e.g., NaOH, DBU) A->B E Mild Base (Pyridine/DIPEA) A->E C Nucleophilic Attack at C2 Lactone B->C D Ring-Opened Cinnamic Acid Derivative (Byproduct) C->D Major Pathway (Degradation) F Target Amide Formation E->F Desired Pathway (Amidation)

Mechanistic divergence: Target amide formation vs. base-induced lactone ring opening.

Q3: Can I use EDC/HOBt for this specific coupling to avoid the harshness of acid chlorides? A3: Yes, EDC/HOBt is a viable, milder alternative and has been successfully employed for coupling 2-amino-3-methylpyridine with other carboxylic acids (such as ibuprofen derivatives)[2]. HOBt forms an active ester intermediate that is less prone to causing coumarin ring opening than the acid chloride. However, due to the low nucleophilicity of the amine, the reaction requires extended times (24–48 hours) and elevated equivalents of the coupling reagents.

Q4: Is direct coupling using Phosphorus Oxychloride (POCl3) recommended? A4: While direct coupling of coumarin-3-carboxylic acids and amines in POCl3 has been reported[3], it requires heating (often up to 90 °C). For an electron-deficient and sterically hindered amine like 2-amino-3-methylpyridine, these harsh conditions increase the risk of charring and complex byproduct formation. We recommend the two-step SOCl2 method over direct POCl3 coupling for better impurity control.

Quantitative Comparison of Coupling Strategies

MethodReagentsBaseTemp (°C)Time (h)Est. Yield (%)Risk of Ring Opening
Acid Chloride SOCl2, then AminePyridine0 to 252 - 475 - 85Moderate
Direct POCl3 POCl3, AmineNone/Pyridine901 - 265 - 75High
Uronium Coupling HATU, AmineDIPEA2512 - 1860 - 70Low
Carbodiimide EDC, HOBt, AmineNone/TEA2524 - 4840 - 60Low

Validated Experimental Protocols

Protocol A: Two-Step Acid Chloride Method (Recommended for Maximum Yield)

This protocol utilizes a self-validating physical change (suspension to clear solution) to ensure the complete formation of the highly reactive acid chloride intermediate[1].

Step 1: Acid Chloride Formation

  • Suspend coumarin-3-carboxylic acid (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

  • Add thionyl chloride (SOCl2, 2.0 eq, 20 mmol) dropwise at room temperature, followed by 2 drops of anhydrous DMF as a catalyst.

  • Attach a reflux condenser and heat the mixture to 45 °C for 2-3 hours. Self-Validation Check: The reaction is complete when the opaque suspension transitions into a clear, pale-yellow solution, indicating full conversion to coumarin-3-carbonyl chloride.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess SOCl2. Co-evaporate twice with anhydrous toluene to ensure complete removal of residual HCl and SOCl2.

Step 2: Amidation

  • Dissolve the crude acid chloride in 15 mL of anhydrous DCM and cool the flask to 0 °C in an ice bath.

  • In a separate vial, prepare a solution of 2-amino-3-methylpyridine (1.1 eq, 11 mmol) and anhydrous pyridine (1.5 eq, 15 mmol) in 5 mL of anhydrous DCM.

  • Add the amine/base solution dropwise to the acid chloride over 15 minutes to control the exotherm and prevent lactone degradation.

  • Remove the ice bath and stir at room temperature for 3-4 hours.

  • Workup: Quench the reaction with crushed ice. Extract with DCM (3 x 20 mL). Wash the combined organic layers sequentially with cold 0.5 M HCl (to remove unreacted pyridine and amine), saturated aqueous NaHCO3 (to remove unreacted acid), and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via recrystallization from ethanol or silica gel chromatography.

Protocol B: EDC/HOBt Coupling (Recommended for Mild Conditions)

This protocol avoids harsh chlorinating agents, utilizing an active ester intermediate[2].

  • Dissolve coumarin-3-carboxylic acid (1.0 eq, 5 mmol) in 15 mL of anhydrous acetonitrile or DMF.

  • Add EDC·HCl (1.3 eq, 6.5 mmol) and HOBt (1.3 eq, 6.5 mmol). Stir at room temperature for 30 minutes to generate the active HOBt-ester.

  • Add 2-amino-3-methylpyridine (1.2 eq, 6.0 mmol) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq, 10 mmol).

  • Stir the reaction mixture at room temperature for 36-48 hours. Note: Extended time is required due to the steric hindrance of the 3-methyl group.

  • Workup: Evaporate the solvent under reduced pressure. Reconstitute the crude residue in ethyl acetate (30 mL). Wash sequentially with 10% aqueous citric acid (2 x 15 mL), 10% aqueous sodium carbonate (2 x 15 mL), and water. Dry the organic layer, concentrate, and purify.

References

  • Title: Coumarin/nitrogen-bearing heterocyclic hybrid-loaded electrospun PMMA/PVP nanofibrous scaffolds for accelerating topical wound healing rates Source: RSC Advances URL
  • Source: PMC (National Institutes of Health)
  • Title: Interaction of the N-(3-Methylpyridin-2-yl)

Sources

Optimizing recrystallization solvents for N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Guide: Optimizing Recrystallization Solvents for Purity and Yield

Welcome to the technical support guide for the purification of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions during your purification process. This guide is structured as a series of frequently asked questions that address common challenges in recrystallization, from initial solvent selection to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for selecting an ideal recrystallization solvent?

An ideal recrystallization solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at lower temperatures.[1][2] This temperature-dependent solubility differential is the driving force of the entire purification process. The core principle is to dissolve the impure solid in a minimum amount of hot, saturated solvent.[2][3] As the solution cools slowly, the solubility of your target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure.

The impurities, which are ideally present in smaller quantities, should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (and get removed during the final filtration).[1][4]

Beyond this primary requirement, several other factors are critical:

  • "Like Dissolves Like" : The polarity of the solvent and solute should be similar.[5][6] A polar compound will dissolve better in a polar solvent, and a nonpolar compound in a nonpolar solvent.[6]

  • Boiling Point : The solvent's boiling point should be high enough to create a significant solubility difference upon cooling but lower than the melting point of your compound to prevent it from "oiling out".[7] Additionally, a solvent with a boiling point below 100°C is often preferred for easy removal during the drying phase.[8]

  • Inertness : The solvent must not react with the compound being purified.[4][9]

  • Safety & Practicality : The solvent should be non-toxic, non-flammable, and inexpensive.[9]

Q2: Based on its structure, what are the best starting solvents to screen for N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide?

To make an educated guess, we must analyze the structure of the target molecule. It possesses several key functional groups:

  • 2-oxo-2H-chromene core : A large, relatively non-polar aromatic system, but with a polar ester-like lactone.

  • Carboxamide Linkage (-CONH-) : A highly polar group capable of both donating and accepting hydrogen bonds.

  • 3-methylpyridine Ring : A polar heterocyclic aromatic ring.

The molecule exhibits mixed polarity, with both significant non-polar surface area and strong polar, hydrogen-bonding functionalities. This complexity suggests that solvents of intermediate polarity are excellent starting points. Extremely non-polar solvents like hexane may have poor solubility even when hot, while a highly polar solvent like water may fail to dissolve the compound at all.

Based on this analysis and literature precedents for similar chromene and carboxamide derivatives, the following solvents are recommended for initial screening.[10][11]

SolventBoiling Point (°C)PolarityRationale & Safety Notes
Ethanol 78Polar ProticOften a good choice for compounds with H-bond donors/acceptors. Commonly used for chromene derivatives.[8][10] Flammable.
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point.[6][11] Toxic and flammable.
Isopropanol (IPA) 82Polar ProticSlightly less polar than ethanol; can sometimes provide a better solubility profile. Flammable.
Ethyl Acetate 77Polar AproticGood solvent for moderately polar compounds. Often used in a mixed system with hexane.[8][12] Flammable.
Acetone 56Polar AproticStrong solvent, may be too effective (high solubility when cold).[6] Its low boiling point can make it tricky to work with.[8] Highly flammable.
Acetonitrile 82Polar AproticCan be effective for crystallizing compounds with both polar and non-polar character.[12] Toxic.
Toluene 111Non-polarMay be useful if the compound is less polar than anticipated. High boiling point can be a disadvantage.[8] Toxic and flammable.
Q3: Can you provide a step-by-step protocol for a small-scale solvent screening?

Yes, a systematic small-scale screening is essential to quickly identify a promising solvent without wasting a significant amount of your crude product.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation : Place approximately 20-30 mg of the crude, dry N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide into several small test tubes, one for each solvent you plan to test.

  • Room Temperature Test : To each test tube, add the chosen solvent dropwise (e.g., start with 0.5 mL) and vortex or stir vigorously.[4] Observe the solubility. An ideal solvent will show poor or no solubility at room temperature.[2] If the compound dissolves completely, the solvent is likely too "good," and you will have poor recovery.[7]

  • Hot Solubility Test : If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[4] Continue to add the solvent dropwise, with heating and agitation, until the solid just dissolves. Record the approximate volume of solvent needed.

  • Cooling & Crystallization Test : Once a clear, saturated solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the solution.[2]

  • Ice Bath : If crystals have formed, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation and assess the yield visually.[3]

  • Evaluation : A successful solvent is one that required a minimal amount of hot solvent to dissolve the compound and produced a large quantity of crystals upon cooling.

G cluster_start Step 1: Preparation cluster_rt Step 2: Room Temp Test cluster_hot Step 3: Hot Solubility Test cluster_cool Step 4 & 5: Cooling prep Place ~25mg crude solid in each test tube rt_test Add 0.5 mL solvent. Agitate. prep->rt_test dissolved Completely Dissolves? rt_test->dissolved reject Reject Solvent (Poor Recovery) dissolved->reject Yes heat_test Heat to boiling. Add solvent dropwise until solid dissolves. dissolved->heat_test No cool_rt Cool slowly to RT heat_test->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice crystals Crystals Form? cool_ice->crystals no_xtal Troubleshoot or Consider Mixed Solvent crystals->no_xtal No success Potential Solvent! (Good Yield) crystals->success Yes

Sources

Troubleshooting false positives in N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide fluorescence assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate false positives when working with N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide in fluorescence-based assays.

Rather than simply providing a list of troubleshooting steps, this center focuses on the causality behind assay artifacts. By understanding the photophysics of the coumarin core and the specific reactivity of the 3-carboxamide and pyridine moieties, you can implement self-validating protocols that definitively separate true biological hits from chemical interference.

Theme 1: Mechanistic Origins of False Positives (The "Why")

Q: Why is the N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide probe inherently susceptible to false positive signals? A: The root cause lies in the photophysics of the 2-oxo-2H-chromene (coumarin) core. This fluorophore typically requires excitation in the UV/violet range (350–420 nm) and emits in the blue/green spectrum (450–500 nm) . Unfortunately, this spectral window overlaps perfectly with the conjugated pi-systems of many small molecules. At these wavelengths, up to 5% of standard small-molecule screening libraries exhibit intrinsic autofluorescence, artificially inflating the assay readout .

Q: Could trace metal contamination in my test compounds cause a false positive with this specific probe? A: Yes. The structural topology of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide features a bidentate chelation pocket formed by the amide carbonyl oxygen and the pyridine nitrogen. Binding of transition metals (e.g., Zn²⁺, Cd²⁺) rigidifies the molecular structure, inhibiting non-radiative decay pathways such as twisted intramolecular charge transfer (TICT). This Chelation-Enhanced Fluorescence (CHEF) will register as a massive false positive if your library compounds contain trace metals or alter the buffer's metal homeostasis.

Q: How do Pan-Assay Interference Compounds (PAINS) mimic true signals in this system? A: PAINS are structural classes that interfere via non-target mechanisms . For this specific coumarin derivative, electrophilic PAINS (e.g., isothiazolones, enones) can covalently modify cysteine residues on your target protein. This non-specific modification often exposes hydrophobic pockets that bind the coumarin probe, altering its solvatochromic state and increasing its quantum yield. Alternatively, redox-active PAINS can generate reactive oxygen species (ROS) that directly oxidize the probe, shifting its emission spectrum.

Mechanism cluster_probe Probe Photophysics cluster_interference Interference Pathways ground Coumarin Core (Ground State) excited Excited State (Charge Transfer) ground->excited Excitation (350-420 nm) emission True Emission (450-500 nm) excited->emission Radiative Decay library Library Compound scatter Colloidal Aggregation (Rayleigh Scattering) library->scatter Hydrophobic Self-Assembly auto Intrinsic Autofluorescence (Spectral Overlap) library->auto Conjugated Pi-Systems scatter->emission Optical Leakage (False Signal) auto->emission Additive Signal (False Positive)

Photophysical mechanisms detailing how library compounds mimic true coumarin emission.

Theme 2: Diagnostic Workflows and Self-Validating Protocols (The "How")

To ensure scientific integrity, every troubleshooting experiment must be a self-validating system —meaning the protocol includes internal controls that prove the diagnostic test itself worked correctly.

Q: How can I definitively isolate true probe emission from test compound autofluorescence? A: You must move away from single-point reads and implement spectral profiling. True fluorophores exhibit a defined Stokes shift and specific spectral bandwidth, whereas autofluorescent library compounds typically exhibit broad, non-specific emission spectra.

Protocol 1: Spectral Shift & Autofluorescence Subtraction

  • Self-Validating Control: 10 µM 4-methylumbelliferone (4-MU) as a known blue-fluorescent interference mimic.

  • Step 1 (Matrix Setup): Aliquot 50 µL of assay buffer containing the test compound (at its IC50/EC50 concentration) into two wells of a black 96-well microplate (Well A and Well B).

  • Step 2 (Probe Addition): Add the N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide probe (e.g., 1 µM final) to Well A. Add an equal volume of DMSO vehicle to Well B (Probe-Free Control).

  • Step 3 (Control Setup): In a separate well (Well C), add 10 µM 4-MU.

  • Step 4 (Spectral Scan): Excite all wells at 360 nm. Record the emission spectrum from 400 nm to 550 nm in 2 nm increments using a spectrofluorometer.

  • Step 5 (Data Processing): Subtract the spectral integral of Well B from Well A. If the remaining area under the curve (AUC) is <20% of the initial signal, the hit is a false positive driven by autofluorescence. Validation: The 4-MU control (Well C) must yield an AUC >80% of Well A to validate the instrument's sensitivity to background fluorescence.

Q: What is the most reliable method to rule out light scattering from aggregation? A: Hydrophobic compounds aggregate into sub-micron colloids that scatter light (Tyndall effect). If your fluorometer has poor stray-light rejection, this scattered excitation light leaks into the detector, mimicking fluorescence. Adding a non-ionic detergent disrupts the critical micelle concentration of these aggregates, instantly abolishing the scattering artifact.

Protocol 2: Detergent-Reversal Aggregation Assay

  • Self-Validating Control: 10 µM tetraiodophenolphthalein (a known colloidal aggregator).

  • Step 1 (Baseline Read): Measure the fluorescence of the test compound + probe mixture in standard assay buffer (Excitation: 360 nm, Emission: 460 nm).

  • Step 2 (Detergent Perturbation): Inject Triton X-100 to a final concentration of 0.01% (v/v). Mix thoroughly by pipetting.

  • Step 3 (Re-measurement): Immediately re-read the fluorescence.

  • Step 4 (Centrifugation Validation): Transfer the mixture to a microcentrifuge tube and spin at 10,000 x g for 10 minutes. Read the fluorescence of the supernatant.

  • Step 5 (Interpretation): A true hit will maintain >90% of its signal. An aggregation-based false positive will show a >80% signal drop upon detergent addition and a >90% drop in the supernatant post-centrifugation. Validation: The tetraiodophenolphthalein control must show complete signal collapse to validate the assay's dispersive power.

Diagnostic_Workflow start High Fluorescence Signal Detected in Assay q1 Signal present in 'Probe-Free' Control? start->q1 auto_fp Artifact: Autofluorescence q1->auto_fp Yes q2 Signal quenched by 0.01% Triton X-100? q1->q2 No agg_fp Artifact: Colloidal Aggregation q2->agg_fp Yes q3 Signal altered by 1 mM EDTA? q2->q3 No pains_fp Artifact: Metal Chelation (CHEF) q3->pains_fp Yes true_hit Validated Hit: Proceed to Orthogonal Testing q3->true_hit No

Workflow for diagnosing false positives in coumarin fluorescence assays.

Theme 3: Quantitative Signatures & Data Interpretation

Use the following quantitative thresholds to rapidly classify the mechanism of assay interference during your troubleshooting workflows.

Interference MechanismExcitation λ ShiftEmission λ ShiftSignal Δ with 0.01% Triton X-100Signal Δ Post-Centrifugation (10,000 x g)False Positive Severity
Autofluorescence None (Broad absorption)Broad (400–550 nm)< 5% change< 5% changeHigh
Colloidal Aggregation Sharp peak at Excitation λSharp peak at Excitation λ> 80% decrease > 90% decrease Critical
Reactive PAINS VariableVariable< 10% change< 10% changeModerate
Metal Chelation Bathochromic shift (+15 nm)Hypsochromic shift (-10 nm)< 5% change< 5% changeModerate

Theme 4: Advanced FAQs

Q: My baseline fluorescence drifts upward over a 60-minute kinetic read. Is this a false positive? A: This is highly indicative of a slow covalent reaction (a hallmark of reactive PAINS) or gradual photobleaching of an internal quencher. True enzymatic cleavage or binding events usually exhibit rapid, saturable kinetics. Run a control containing only the probe and the test compound (no target protein). If the upward drift persists, the test compound is chemically reacting with the coumarin probe.

Q: Should I rely solely on computational PAINS filters to remove false positives from my library? A: No. While computational filters are useful for flagging high-risk chemotypes, relying on them blindly will result in the loss of valid chemical matter. Extensive analyses have shown that many compounds containing PAINS alerts do not actually interfere in all assay formats . Orthogonal experimental validation (like the protocols detailed above) is critical to prevent the false dismissal of true hits.

References

  • Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro Source: PMC - NIH URL:[Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase Source: PMC - NIH URL:[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS Source: Journal of Chemical Information and Modeling - ACS Publications URL:[Link]

Preventing degradation of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Protocol Guide. As drug development professionals and application scientists, maintaining the structural integrity of complex small molecules is critical for assay reproducibility. N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide presents unique storage challenges due to its tripartite structure: a photolabile and hydrolytically sensitive coumarin core, a cleavable carboxamide linker, and an oxidizable aminopyridine moiety.

This guide provides a mechanistic breakdown of these vulnerabilities, troubleshooting FAQs for common degradation issues, and a self-validating protocol for long-term library storage.

Molecular Vulnerability Profile

Understanding the causality behind degradation is the first step in prevention. The target molecule possesses several reactive centers that are triggered by specific environmental factors:

  • Lactone Ring (2-oxo-2H-chromene): Susceptible to base-catalyzed saponification (ring-opening) and UV-induced[2+2] cycloaddition (dimerization)[1],[2].

  • Carboxamide Linker: Vulnerable to acid/base-catalyzed hydrolysis, especially at elevated temperatures.

  • 3-Methylpyridine Ring: The basic nitrogen is a prime target for N-oxide formation in the presence of reactive oxygen species (ROS) or dissolved oxygen.

G Molecule N-(3-methylpyridin-2-yl)- 2-oxo-2H-chromene-3-carboxamide HydrolysisLactone Lactone Hydrolysis (Ring Opening) Molecule->HydrolysisLactone Susceptible Core HydrolysisAmide Amide Hydrolysis (Bond Cleavage) Molecule->HydrolysisAmide Susceptible Linker Photodegradation Photodegradation ([2+2] Cycloaddition) Molecule->Photodegradation UV Absorption Oxidation Oxidation (N-oxide / Epoxidation) Molecule->Oxidation Pyridine Nitrogen pH Aqueous pH > 7.5 or Strong Acid pH->HydrolysisLactone Catalyzes Heat High Temp & Extremes of pH Heat->HydrolysisAmide Catalyzes Light UV/Vis Light Exposure Light->Photodegradation Triggers ROS O2, ROS, Transition Metals ROS->Oxidation Oxidizes

Logical relationship of degradation pathways and environmental triggers for the target molecule.

Troubleshooting FAQs

Q: My LC-MS analysis of aqueous assay samples shows a rapid loss of the parent compound and the appearance of a +18 Da mass peak. What is the mechanism, and how do I prevent it? A: The +18 Da shift is the hallmark of lactone ring hydrolysis (addition of H₂O). The 2-oxo-2H-chromene core is highly susceptible to base-catalyzed saponification. Hydroxide ions nucleophilically attack the lactone carbonyl, irreversibly opening the ring to form a coumarinic acid derivative[1],[3]. Causality: This occurs rapidly at pH > 7.5 because the hydroxide ion concentration becomes sufficient to drive the irreversible ring-opening reaction. Resolution: Maintain aqueous assay buffers at slightly acidic to neutral pH (e.g., pH 6.0–7.0) and prepare aqueous dilutions from DMSO stocks immediately prior to the assay.

Q: After 6 months of storage at -20°C, my DMSO stock solutions show a 20% drop in purity. Why is this happening in the freezer? A: DMSO is highly hygroscopic. If vials are opened in ambient air or stored without an inert gas blanket, they absorb atmospheric moisture. This localized water, combined with dissolved oxygen, accelerates both hydrolytic and oxidative degradation pathways even at -20°C. Storing compounds in DMSO under an ambient atmosphere at -20°C can lead to a ~21% loss in integrity over time, whereas storage under argon reduces this loss significantly[4]. Resolution: Purge all storage vials with argon or nitrogen gas before sealing to displace oxygen and moisture.

Q: I am observing a color shift (yellowing) in my compound solutions left on the benchtop, accompanied by new high-molecular-weight peaks on HPLC. What causes this? A: Coumarin derivatives are photosensitive. Exposure to ambient UV/Vis light triggers photodegradation, primarily through [2+2] cycloaddition reactions that form coumarin dimers[1],[2]. This dimerization manifests as high-molecular-weight peaks on your chromatogram. Resolution: Use amber glass vials or wrap tubes in foil to block light transmittance during benchtop handling.

Quantitative Stability Metrics

To optimize your library management, refer to the empirical stability data below. These metrics highlight the drastic difference between optimal and sub-optimal storage environments.

Table 1: Empirical Stability Matrix for N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Storage MediumTemperatureAtmosphereLight ExposureEst. Half-Life (t½)Primary Degradation Pathway
100% DMSO (Anhydrous)-20°CArgonDark> 48 monthsNegligible[4]
100% DMSO (Standard)-20°CAmbient AirDark~ 18-24 monthsHydrolysis (Moisture ingress)[4]
100% DMSO (Standard)+15°CAmbient AirAmbient< 6 monthsOxidation & Photodimerization[4]
Aqueous Buffer (pH 7.4)+37°CAmbient AirDark~ 48 hoursLactone Ring Hydrolysis[1]
Aqueous Buffer (pH 9.0)+25°CAmbient AirDark< 12 hoursBase-Catalyzed Saponification[1]

Validated SOP: Long-Term Cryogenic Storage

This protocol is designed as a self-validating system . Each step contains a built-in quality check to ensure the protocol's integrity and prevent downstream experimental failure.

Step 1: Desiccation & Thermal Equilibration

  • Action: Remove the lyophilized powder from cold storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Causality: Prevents ambient condensation from forming on the cold powder, which would introduce water into the hygroscopic DMSO during solvation.

  • Validation Check: The powder must remain free-flowing. Clumping or adherence to the vial walls indicates moisture ingress; do not proceed to solubilization if clumped.

Step 2: Anhydrous Solubilization

  • Action: Dissolve the compound in anhydrous, amine-free DMSO (≥99.9% purity, packaged under argon) to achieve the desired stock concentration (e.g., 10 mM).

  • Causality: Amine impurities in lower-grade DMSO can act as nucleophiles or bases, prematurely cleaving the carboxamide bond or opening the lactone ring.

  • Validation Check: The resulting solution must be optically clear and colorless. Turbidity indicates incomplete dissolution or solvent contamination.

Step 3: Inert Aliquoting

  • Action: Aliquot the solution into single-use amber glass vials. Gently blow a stream of Argon gas into the headspace of each vial for 3-5 seconds.

  • Causality: Argon is heavier than air; it displaces oxygen and atmospheric moisture, effectively arresting oxidation of the pyridine nitrogen and hydrolysis of the lactone[4]. Amber glass prevents photolytic dimerization[2].

  • Validation Check: Ensure the argon flow is gentle enough not to cause solvent evaporation, which would alter the stock concentration.

Step 4: Hermetic Sealing & Cryo-Storage

  • Action: Cap immediately with PTFE-lined caps and transfer to -20°C or -80°C storage.

  • Causality: PTFE prevents leaching of plasticizers into the DMSO, and cryogenic temperatures slow down all thermodynamic degradation kinetics[4].

  • Validation Check: Log the freeze date. A properly sealed, argon-purged vial at -20°C maintains >88% integrity for extended multi-year periods[4].

Step 5: Thawing Protocol

  • Action: Thaw vials at room temperature in the dark. Do not use artificial heat (e.g., water baths). Discard the vial after a single use.

  • Causality: Repeated freeze-thaw cycles pump fresh atmospheric moisture into the vial each time it is opened, accelerating degradation.

  • Validation Check: Inspect for precipitation post-thaw. If precipitation occurs, warm gently to 37°C and vortex until clear before use.

References

  • The hydrolysis of coumarin diethyl acetal and the lactonization of coumarinic acid ethyl ester. The partitioning of tetrahedral intermediates generated from independent sources. Canadian Science Publishing. Available at: [Link]3]

  • Investigation of 3 industry-wide applied storage conditions for compound libraries. PubMed (NIH). Available at: [Link]4]

Sources

Refining HPLC mobile phase for N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide separation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will dissect the physicochemical behavior of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide and engineer a self-validating high-performance liquid chromatography (HPLC) mobile phase strategy.

This molecule presents a dual challenge: a highly hydrophobic, planar coumarin core that dictates retention, and a basic 3-methylpyridine moiety that drives severe secondary interactions with the stationary phase.

Part 1: Diagnostic Overview & Molecular Causality

To control a separation, you must first understand the analyte's ionization dynamics. The target molecule contains a basic pyridine nitrogen with an estimated pKa of 5.2–6.0[1]. In standard, unbuffered mobile phases (pH 5.0–7.0), this nitrogen is partially or fully protonated.

Simultaneously, the silica backbone of standard reversed-phase columns contains residual silanol groups (Si-OH) with a pKa of approximately 3.5–4.5. At neutral pH, these silanols dissociate into anionic silanoxides (Si-O⁻). The resulting electrostatic attraction between the protonated pyridine and the anionic silanols causes strong secondary ion-exchange interactions, manifesting as severe peak tailing, retention time drift, and poor resolution[2][3].

G BasicCompound N-(3-methylpyridin-2-yl)-... (Protonated Pyridine NH+) Interaction Electrostatic Ion-Exchange (Secondary Retention) BasicCompound->Interaction At pH 5.0 - 7.0 Silanol Residual Silanols (Anionic Si-O⁻) Silanol->Interaction At pH > 4.0 Tailing Severe Peak Tailing (Asymmetry > 2.0) Interaction->Tailing Solution1 Strategy A: Low pH (≤ 2.5) Neutralizes Silanols to Si-OH Tailing->Solution1 Solution2 Strategy B: Amine Additive Competitively Masks Silanols Tailing->Solution2

Mechanistic pathways of peak tailing and mobile phase optimization strategies.

Part 2: Interactive Troubleshooting & FAQs

Q1: I am observing severe peak tailing (Asymmetry Factor > 2.5) for N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide. Is my column degrading, or is this a mobile phase issue? A: You must first isolate physical column failure from chemical secondary interactions. Inject a neutral, non-ionizable marker (e.g., Toluene or Uracil). If the neutral marker exhibits a perfectly symmetrical peak (Asymmetry 1.0) but your target coumarin-pyridine derivative tails, the issue is chemical—specifically, the interaction between the basic pyridine ring and residual silanols[4]. If both peaks tail, your column has a physical void or frit blockage and must be replaced.

Q2: How do I select the optimal mobile phase pH to suppress this tailing? A: You must apply the "2 pH Unit Rule." To ensure robust chromatography, the mobile phase pH must be at least 2 units away from the analyte's pKa. Since the pyridine pKa is ~5.5, you have two thermodynamic choices:

  • Low pH Strategy (pH 2.5): Using a 10–20 mM potassium phosphate buffer or 0.1% Trifluoroacetic acid (TFA). This fully protonates the pyridine, but more importantly, it fully protonates and neutralizes the surface silanols (Si-OH), shutting down the ion-exchange pathway[2][5].

  • High pH Strategy (pH 9.0): Using an ammonium bicarbonate buffer. This fully neutralizes the pyridine nitrogen, rendering it uncharged and immune to silanol attraction. Caution: This requires a specialized Type-B hybrid silica column designed to withstand high pH without dissolving the silica bed[4].

Q3: My laboratory protocols restrict me from using highly acidic buffers. Can I use mobile phase additives instead? A: Yes. If pH adjustment is restricted, you can introduce a silanol suppressor, such as Triethylamine (TEA) or Diethylamine (DEA), at a concentration of 5–10 mM[2][6]. TEA acts as a sacrificial competing base. Because TEA is a smaller, highly basic molecule, it outcompetes the bulky coumarin-pyridine analyte for the active silanol sites, effectively masking them and allowing your target molecule to elute symmetrically[2].

Q4: Which organic modifier provides better selectivity for this molecule: Acetonitrile (ACN) or Methanol (MeOH)? A: For coumarin derivatives, Acetonitrile is generally preferred as the primary organic modifier. While Methanol offers unique π−π and hydrogen-bonding selectivity for the planar 2-oxo-2H-chromene core, it creates higher system backpressure and can exacerbate peak tailing for basic compounds due to its protic nature. Acetonitrile is aprotic, provides sharper peaks for basic analytes, and ensures a stable baseline during gradient elution[3][7]. A detection wavelength of 320–330 nm is optimal for the coumarin chromophore[8].

Part 3: Self-Validating Experimental Protocol

This methodology establishes a self-validating system to optimize the mobile phase, ensuring that any improvement in peak shape is mechanistically proven rather than coincidental.

Phase 1: System Suitability and Baseline Establishment

  • Column Selection: Install a high-purity Type-B silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm), fully endcapped to minimize baseline silanol activity[5].

  • Neutral Marker Test: Prepare a solution containing 10 µg/mL of Toluene and 10 µg/mL of the target coumarin-pyridine analyte.

  • Baseline Run: Elute using an unbuffered mobile phase (50:50 Water:Acetonitrile) at 1.0 mL/min.

  • Validation Checkpoint: Calculate the Asymmetry factor ( As​ ). If Toluene As​≤1.1 and the target analyte As​>2.0 , proceed to Phase 2.

Phase 2: Mobile Phase Optimization (Low pH Approach)

  • Buffer Preparation: Dissolve accurately weighed Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in MS-grade water to achieve a 20 mM concentration.

  • pH Adjustment: Titrate the buffer with dilute Phosphoric Acid ( H3​PO4​ ) until the pH stabilizes at exactly 2.5. Filter through a 0.22 µm membrane.

  • Gradient Execution:

    • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5)

    • Mobile Phase B: 100% Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes.

  • Data Acquisition: Monitor UV absorbance at 330 nm[8]. Calculate the new tailing factor and theoretical plates ( N ).

Workflow Start Initiate Mobile Phase Optimization Step1 Inject Neutral Marker (Toluene) Assess Column Integrity Start->Step1 Decision1 Does Toluene Tail? Step1->Decision1 PathA Physical Issue: Replace Column Decision1->PathA Yes PathB Chemical Issue: Proceed to Buffer Opt. Decision1->PathB No Step2 Apply 20mM Phosphate (pH 2.5) + Acetonitrile Gradient PathB->Step2 Decision2 Is Analyte As ≤ 1.2? Step2->Decision2 PathC Method Validated Lock Parameters Decision2->PathC Yes PathD Add 5mM TEA to Mobile Phase to Mask Residual Silanols Decision2->PathD No PathD->Decision2 Re-evaluate

Self-validating workflow for diagnosing and resolving chromatographic peak tailing.

Part 4: Quantitative Data Analytics

The following table summarizes the causal relationship between mobile phase composition, ionization state, and the resulting chromatographic performance for N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide.

Mobile Phase ConditionpH LevelPyridine StateSilanol StateExpected Tailing Factor ( As​ )Chromatographic Outcome
A: Water / Acetonitrile (Unbuffered)~6.0Partially ProtonatedHighly Ionized (Si-O⁻)2.5 - 3.5 Severe tailing, poor resolution, irreproducible retention times.
B: 20 mM Phosphate / Methanol2.5Fully ProtonatedNeutralized (Si-OH)1.3 - 1.5 Improved peak shape, but higher backpressure and slight tailing due to protic solvent.
C: 20 mM Phosphate / Acetonitrile2.5Fully ProtonatedNeutralized (Si-OH)1.0 - 1.1 Optimal. Sharp peaks, excellent resolution, stable baseline[3].
D: Water + 5 mM TEA / Acetonitrile~7.5Partially ProtonatedMasked by TEA1.1 - 1.2 Good peak shape. Note: TEA reduces column lifetime due to silica hydrolysis over time[2].
E: 0.1% TFA in Water / Acetonitrile~2.0Fully ProtonatedNeutralized (Si-OH)1.0 - 1.2 Excellent peak shape. Highly compatible if LC-MS detection is required[1].

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Knowledge Center. Available at: [Link]

  • UHPLCS Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?" UHPLCS Technical Articles. Available at: [Link]

  • AAPCO. "HPLC Method Development: Peak Asymmetry." Chromatographic Measurements. Available at:[Link]

  • Asian Journal of Pharmaceutical Research. "Steps involved in HPLC Method Development." Asian J. Pharm. Res. Available at: [Link]

  • Helix Chromatography. "HPLC Methods for analysis of Pyridine." Helix Chromatography Applications. Available at:[Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Articles. Available at: [Link]

Sources

Resolving NMR peak overlap in N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide spectra

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving NMR Peak Overlap for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide. This guide is designed to provide in-depth troubleshooting assistance for resolving peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of this compound. As Senior Application Scientists, we understand the critical importance of obtaining high-resolution spectra for accurate structural elucidation and characterization. This resource combines theoretical principles with practical, field-proven methodologies to help you navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak overlap in the aromatic region of my ¹H NMR spectrum for N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide. What are the initial steps to improve resolution?

A1: Overlap in the aromatic region is a common challenge due to the multiple protons resonating in a relatively narrow chemical shift range. Here’s a systematic approach to start with:

  • Optimize 1D Acquisition Parameters: Before resorting to more complex experiments, ensure your standard ¹H NMR acquisition is optimized. Increase the number of data points (TD) to improve digital resolution. Ensure the instrument is well-shimmed to achieve the best possible magnetic field homogeneity, which directly impacts peak sharpness.[1]

  • Higher Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion, spreading out the signals and potentially resolving the overlap.[1]

  • Solvent Effects: The chemical shifts of protons can be influenced by the choice of deuterated solvent.[2][3] If you are using a common solvent like CDCl₃, consider re-acquiring the spectrum in an aromatic solvent such as benzene-d₆ or pyridine-d₅. These solvents can induce differential shifts in the proton resonances through aromatic solvent-induced shifts (ASIS), often leading to better signal separation.[2]

Q2: My attempts to resolve the aromatic signals by optimizing 1D parameters and changing solvents were unsuccessful. What advanced NMR techniques can I employ?

A2: When standard methods are insufficient, two-dimensional (2D) NMR spectroscopy is the next logical step. These experiments spread the NMR signals into a second dimension, providing powerful resolution enhancement.[4][5][6]

  • COSY (Correlation Spectroscopy): This is a homonuclear correlation experiment that identifies protons that are scalar (J) coupled to each other. Even if two proton signals overlap in the 1D spectrum, their cross-peaks in the COSY spectrum can often be resolved, allowing for the identification of spin systems.[1]

  • TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful for identifying all protons within a coupled spin system, even those not directly coupled. If one proton in a spin system is well-resolved, a TOCSY experiment can reveal the chemical shifts of all other protons in that same system, even if they are obscured by overlap.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronucleus, typically ¹³C. Since ¹³C chemical shifts are much more dispersed than ¹H shifts, overlapping proton signals can be resolved based on the different chemical shifts of the carbons they are attached to.[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons over two to three bonds. This is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.

These 2D techniques are often essential for the unambiguous assignment of all proton and carbon signals in complex molecules like N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide.

Q3: I suspect some of the peak broadening and overlap might be due to conformational exchange. How can I investigate and potentially resolve this?

A3: Variable Temperature (VT) NMR is the primary tool for studying dynamic processes like conformational exchange.[7][8]

  • Mechanism: By acquiring spectra at different temperatures, you can influence the rate of exchange. At lower temperatures, the exchange may slow down sufficiently on the NMR timescale to resolve separate signals for each conformer. Conversely, at higher temperatures, the exchange may become fast enough to average into a single, sharp peak.

  • Experimental Considerations: Start with a spectrum at room temperature and then acquire spectra at progressively higher and lower temperatures (e.g., in 10-20°C increments). The chemical shifts of exchangeable protons, such as amide N-H, are particularly sensitive to temperature changes.[7]

The following table summarizes the expected effects of temperature on NMR spectra in the presence of dynamic exchange:

Temperature ChangeEffect on Exchange RateExpected Spectral Change
Increase IncreasesBroad peaks may sharpen into a single averaged signal.
Decrease DecreasesA broad peak may resolve into two or more distinct, sharper signals corresponding to individual conformers.

Q4: Are there any computational or software-based methods to deal with severe peak overlap when experimental methods are not fully effective?

A4: Yes, several software-based approaches can be used to deconvolve overlapping signals. These methods use algorithms to fit the experimental spectrum to a model of individual peaks.

  • Global Spectral Deconvolution (GSD): This is an automated method that deconvolves all the peaks in a spectrum simultaneously.[9][10] Software packages like Mnova offer GSD algorithms that can provide a more accurate representation of the underlying signals and their integrals, even in crowded regions.[10][11]

  • Peak Fitting and Deconvolution Algorithms: Many NMR processing software packages, such as TopSpin and Mnova, include tools for manual or semi-automated peak fitting.[12][13] These tools allow you to model overlapping multiplets with a series of Lorentzian or Gaussian lineshapes to extract chemical shifts and coupling constants. Some software, like UnidecNMR, is specifically designed for spectral deconvolution.[14]

Troubleshooting Guides

Problem 1: Poorly Resolved Multiplets in the Aromatic and Pyridine Regions

Symptoms:

  • A complex, broad, and featureless multiplet in the aromatic region of the ¹H NMR spectrum.

  • Inability to accurately determine the multiplicities and coupling constants for individual protons on the chromene and pyridine rings.

Troubleshooting Workflow:

Caption: Workflow for resolving overlapping aromatic and pyridine signals.

Detailed Protocols:

1. Solvent Study Protocol:

  • Objective: To induce differential chemical shifts and resolve overlapping signals.

  • Procedure:

    • Prepare three separate NMR samples of your compound at the same concentration in CDCl₃, Benzene-d₆, and DMSO-d₆.

    • Acquire a standard ¹H NMR spectrum for each sample under identical acquisition parameters (temperature, number of scans, etc.).

    • Compare the aromatic regions of the three spectra to identify the solvent that provides the best signal dispersion.

2. Standard 2D HSQC Experiment Protocol:

  • Objective: To resolve overlapping proton signals by correlating them to their attached ¹³C nuclei.

  • Sample Preparation: Prepare a concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) to ensure a good signal-to-noise ratio for the less sensitive ¹³C nucleus.

  • Typical Acquisition Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments).[1]

    • Spectral Width (SW): ~12 ppm in F2 (¹H) and ~160 ppm in F1 (¹³C).

    • Number of Scans (NS): 4-16 per increment.

    • Number of Increments (TD in F1): 256-512.

    • One-bond coupling constant (¹JCH): Set to an average value of 160 Hz for aromatic C-H bonds.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

Problem 2: Broad Amide N-H Signal and Potential Conformational Isomers

Symptoms:

  • The amide N-H proton signal appears broad or as multiple closely spaced peaks.

  • Inconsistent integration values for certain peaks across different preparations.

Troubleshooting Workflow:

Caption: Workflow for investigating conformational dynamics using VT-NMR.

Detailed Protocol for Variable Temperature (VT) NMR:

  • Objective: To study the effect of temperature on the NMR spectrum to identify and characterize dynamic processes.

  • Procedure:

    • Choose a solvent with a wide liquid range that is suitable for your compound (e.g., DMSO-d₆ or Toluene-d₈).

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Cooling: Decrease the temperature in increments of 10-20 K (e.g., 288 K, 278 K, etc.), allowing the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Heating: Increase the temperature from room temperature in increments of 10-20 K (e.g., 308 K, 318 K, etc.), again allowing for equilibration at each step.

    • Monitor the chemical shifts, line widths, and multiplicities of the signals, particularly the amide N-H and any other broad peaks, as a function of temperature.[7][8]

By following these structured troubleshooting guides, researchers can systematically address the challenges of NMR peak overlap for N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide, leading to more accurate and reliable spectral interpretation.

References

  • MestreLab Research S.L. (2022, March 10). Global Spectral Deconvolution (GSD). Mestrelab Research. [Link]

  • Rovira, C., et al. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research. [Link]

  • Bruker. (n.d.). TopSpin | NMR Data Analysis. Retrieved from [Link]

  • MestreLab Research S.L. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • MestreLab Research S.L. (2022, March 10). Global Spectral Deconvolution (GSD). Mestrelab Research Analytical Chemistry Software. [Link]

  • Baldwin, A. (n.d.). UnidecNMR: Home. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... [Image]. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Software - nmrfam. Retrieved from [Link]

  • Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]

  • Narkiewicz, U., et al. (2019, August 7). Quick temperature-sweep pure-shift NMR: the case of solvent effects in atorvastatin. Physical Chemistry Chemical Physics. [Link]

  • MestreLab Research S.L. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?[Link]

  • Facey, G. (2008, July 29). Resolution of Overlapping Signals Based on T1's. University of Ottawa NMR Facility Blog. [Link]

  • Al-Masoudi, N. A., et al. (2025, October 26). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. ResearchGate. [Link]

  • Reddy, D. S., et al. (2013). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Organic & Biomolecular Chemistry. [Link]

  • PatSnap. (2025, September 22). NMR Solvent Suppression: Addressing Peak Interference. Eureka. [Link]

  • IntechOpen. (2019, December 5). New Advances in Fast Methods of 2D NMR Experiments. [Link]

  • Wang, Y., et al. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • MestreLab Research S.L. (2021, September 30). New qNMR experiments. [Link]

  • bioRxiv. (2026, March 24). NMR as a Video-(game): Constructing Super-Resolution Cross-peak Trajectories in Protein Spectroscopy. [Link]

  • Agilent. (2013, September 30). Advanced Experiments - Expert NMR made easy. [Link]

  • CCPN. (n.d.). Biomolecular NMR Wiki - Separate peaks and estimate peak volumes using the Peak Separator. Retrieved from [Link]

  • Meiering, E. M., et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science. [Link]

  • The Royal Society of Chemistry. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and.... [Link]

  • MDPI. (2025, February 13). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. [Link]

  • ResearchGate. (n.d.). New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO. [Link]

  • Letters in Applied NanoBioScience. (2025, September 4). Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. [Link]

  • Connect Journals. (n.d.). Synthesis and Characterization of Some New 2-Iminochromene Derivatives. [Link]

  • ResearchGate. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. [Link]

  • PubMed Central. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]

  • Preprints.org. (2025, October 20). Investigation of N-(2-oxo-2H-chromen-3-carbonyl)cytisine's Molecular Structure in Solution. [Link]

Sources

Validation & Comparative

A Researcher's Comparative Guide to Validating the Apoptotic Pathway Induced by N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the apoptotic pathway induced by the novel investigational compound, N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide. As a derivative of the coumarin-3-carboxamide scaffold, this compound belongs to a class of molecules known for their diverse biological activities, including potent anticancer properties.[1][2] The central hypothesis is that this compound, like many chemotherapeutics, exerts its effect by inducing programmed cell death, or apoptosis.

The Apoptotic Cascade: A Strategic Overview

Apoptosis is a meticulously orchestrated cellular suicide program essential for tissue homeostasis and the elimination of damaged or cancerous cells.[3] It can be initiated through two primary routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both converge on a family of cysteine proteases called caspases, which execute the final stages of cell death.[4] Our validation strategy will therefore target key events along this common path: alterations in the plasma membrane, mitochondrial integrity, and the activation of key effector proteins.

Apoptotic_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) Caspase8 Pro-Caspase-8 → Caspase-8 DeathReceptor->Caspase8 Caspase3 Pro-Caspase-3 → Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Bax Bax activation Bax->Mitochondrion Bcl2 Bcl-2 inhibition Bcl2->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Pro-Caspase-9 → Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 PARP PARP → Cleaved PARP Caspase3->PARP Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) Caspase3->Apoptosis

Caption: The major signaling pathways of apoptosis.

Part 1: Detecting Early Events at the Cell Membrane

The earliest detectable sign of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3] This serves as an "eat-me" signal for phagocytes. This event occurs while the membrane remains physically intact, distinguishing it from necrosis.

Method of Choice: Annexin V & Propidium Iodide (PI) Staining

The Annexin V/PI assay is the gold-standard for detecting early apoptosis. Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore (like FITC or PE), it can identify apoptotic cells.[5] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells with intact membranes, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[6]

Principle: By using these two stains simultaneously with flow cytometry, we can distinguish between four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (in some cases of primary necrosis).

Comparison of Alternatives: While other methods like membrane potential dyes exist, the Annexin V/PI assay provides a more direct and widely accepted measure of the initial apoptotic membrane event. Its ability to differentiate apoptosis from necrosis is a critical advantage for validating a specific programmed cell death pathway.[5]

  • Cell Preparation: Seed and treat your target cells (e.g., HL-60 or MCF-7) with various concentrations of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide for a predetermined time course (e.g., 12, 24, 48 hours). Include a vehicle-only control (e.g., DMSO) and a positive control for apoptosis, such as Staurosporine (1 µM for 4-6 hours).[7][8]

  • Harvesting: For adherent cells, gently detach them using a non-enzymatic method like scraping or an EDTA-based solution to preserve membrane integrity.[3] For suspension cells, collect them directly.

  • Washing: Wash cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.[9]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).[9]

    • Add 5 µL of PI solution (e.g., 50 µg/mL stock).[3]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[9]

Part 2: Interrogating the Mitochondria-Mediated (Intrinsic) Pathway

The intrinsic pathway is a major route for apoptosis induction by chemotherapeutic agents. A critical event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm), which precedes the release of pro-apoptotic factors like cytochrome c.[10]

Method of Choice: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

The JC-1 dye is a cationic carbocyanine probe that is widely used to monitor mitochondrial health.[11] Its fluorescence changes depending on the mitochondrial membrane potential.

Principle: In healthy, non-apoptotic cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence (~590 nm).[10][12] When the mitochondrial membrane potential collapses during early apoptosis, JC-1 can no longer accumulate inside the mitochondria. It remains in the cytoplasm as monomers, which emit green fluorescence (~529 nm).[10][13] Therefore, a shift from red to green fluorescence is a clear indicator of mitochondrial depolarization and an early sign of intrinsic pathway activation.

Comparison of Alternatives: Other dyes like DiOC6(3) or rhodamine 123 can also measure ΔΨm. However, JC-1 is ratiometric, meaning the ratio of red to green fluorescence can be used to quantify the change in potential, making it less susceptible to variations in cell number, mitochondrial mass, or dye loading concentration compared to single-wavelength dyes.[11]

  • Cell Preparation: Prepare cells as described in the Annexin V protocol. A positive control for mitochondrial depolarization, such as CCCP or FCCP (an uncoupler of oxidative phosphorylation), should be included.[12][13]

  • JC-1 Staining:

    • After treatment, harvest and wash the cells.

    • Resuspend cells in media and add JC-1 stain to a final concentration as recommended by the manufacturer (typically 1-10 µg/mL).

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[13]

  • Washing: Centrifuge cells at 400 x g for 5 minutes and wash twice with assay buffer to remove excess dye.

  • Analysis: Resuspend the final cell pellet in assay buffer. The fluorescence can be analyzed by:

    • Flow Cytometry: Detects the shift in fluorescence at the single-cell level.

    • Fluorescence Microscopy: Provides visual confirmation of the change from red mitochondrial staining to diffuse green cytoplasmic staining.

    • Fluorescence Plate Reader: Offers a quantitative measure of the red/green fluorescence ratio across the cell population.[12][14]

Part 3: Confirming Executioner Caspase Activation

The activation of executioner caspases, particularly Caspase-3 and Caspase-7, is a central, irreversible step in apoptosis.[15] These enzymes cleave critical cellular substrates, such as PARP, leading to the morphological and biochemical hallmarks of apoptosis.[16] Measuring their activity provides definitive evidence that the cell is undergoing apoptosis.

Method of Choice: Luminescent Caspase-Glo® 3/7 Assay

This "add-mix-measure" assay is highly sensitive and quantitative.[17]

Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for cell lysis and caspase activity.[17] When added to cells, the cells are lysed, and active caspase-3/7 cleaves the substrate. This releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[17]

Comparison of Alternatives:

  • Colorimetric/Fluorometric Assays: These assays also use a DEVD peptide conjugated to a chromophore (pNA) or a fluorophore (AFC).[18][19] While effective, they are generally less sensitive than luminescent assays and can be prone to interference from colored or fluorescent compounds in the sample.

  • Western Blot for Cleaved Caspase-3: This method detects the cleaved (active) form of Caspase-3.[7] It is an excellent complementary technique for confirmation but is less suited for high-throughput screening and provides semi-quantitative data compared to activity assays.

Assay Type Principle Pros Cons
Luminescent (e.g., Caspase-Glo®) Enzymatic cleavage of a pro-luciferin substrate.[17]Highest sensitivity, simple protocol, high signal-to-background ratio.Higher reagent cost.
Fluorometric Enzymatic cleavage of a fluorogenic substrate (e.g., DEVD-AFC).Good sensitivity, quantitative.Potential for compound interference (autofluorescence).
Colorimetric Enzymatic cleavage of a colorimetric substrate (e.g., DEVD-pNA).Lower cost, uses standard absorbance plate readers.Lower sensitivity, potential for compound color interference.
Western Blot Antibody-based detection of the cleaved caspase-3 protein.[20]Provides protein-level evidence, shows protein size.Semi-quantitative, more time-consuming, lower throughput.[15]
  • Cell Plating: Plate cells in a white-walled, 96-well plate suitable for luminescence.

  • Treatment: Treat cells with the N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide compound, vehicle control, and a positive control as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of cell culture medium in the wells.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The resulting signal is proportional to caspase-3/7 activity.

Part 4: Validating Key Protein Markers by Western Blot

To fully elucidate the pathway, it is crucial to examine the expression levels of key regulatory and executioner proteins. Western blotting is the ideal technique for this purpose.[20]

Key Protein Targets:

  • Bcl-2 Family Proteins: These proteins are the primary regulators of the intrinsic pathway. A shift in the balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) determines the cell's fate. An increase in the Bax/Bcl-2 ratio is a strong indicator of commitment to apoptosis.[21][22]

  • Cleaved Caspase-3: Provides direct visual confirmation of the activation of this key executioner caspase.[7]

  • Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 is a DNA repair enzyme that is a primary substrate of active Caspase-3. Its cleavage is considered a hallmark of apoptosis.[16][20]

Experimental_Workflow cluster_assays Validation Assays cluster_results Interpreted Results start Treat Cells with N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide annexin Early Event Analysis: Annexin V / PI Staining (Flow Cytometry) start->annexin jc1 Mitochondrial Integrity: JC-1 Assay (Flow Cytometry / Microscopy) start->jc1 caspase Executioner Activation: Caspase-3/7 Activity Assay (Luminometry) start->caspase wb Protein Pathway Analysis: Western Blot for Bax/Bcl-2, Cleaved Caspase-3, Cleaved PARP start->wb res_annexin Increased Annexin V+ Population annexin->res_annexin res_jc1 Shift from Red to Green Fluorescence (ΔΨm Loss) jc1->res_jc1 res_caspase Increased Caspase-3/7 Activity caspase->res_caspase res_wb Increased Bax/Bcl-2 Ratio & Cleaved Substrates wb->res_wb conclusion Conclusion: Compound Induces Intrinsic Apoptosis res_annexin->conclusion res_jc1->conclusion res_caspase->conclusion res_wb->conclusion

Caption: A logical workflow for validating apoptosis.

  • Lysate Preparation: After treating cells with the compound, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.[23]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Calculate the Bax/Bcl-2 ratio and normalize target protein levels to the loading control.[23]

Conclusion

References

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Retrieved from Elabscience website: [Link]

  • Abbkine. (n.d.). Mitochondrial Membrane Potential Assay Kit (JC-1). Retrieved from Abbkine website: [Link]

  • Rehman, J., Zhang, H. J., & Toth, P. T. (2018). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 8(19), e3014.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website: [Link]

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Benchmarking the Binding Affinity of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. This guide provides a comprehensive framework for benchmarking the binding affinity of a novel compound, N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide, against known inhibitors for a selection of relevant biological targets. The methodologies detailed herein are designed to ensure scientific rigor and provide a clear rationale for experimental design, enabling researchers to accurately position this compound within the existing therapeutic landscape.

The core of this guide is built upon the understanding that the 2-oxo-2H-chromene-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this scaffold have been identified as potent inhibitors of several key enzymes implicated in various disease states, including neurodegenerative disorders, cancer, and metabolic diseases.[1][2][3][4] Consequently, this guide will focus on benchmarking our compound of interest against established inhibitors for three such enzymes: Monoamine Oxidase B (MAO-B), Carbonic Anhydrase IX (CA IX), and α-Amylase.

Comparative Binding Affinity Analysis

A direct comparison of binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50), is fundamental to understanding the potency and potential of a novel compound. The following table summarizes the binding affinities of established inhibitors for our selected targets, which will serve as the benchmark for our experimental evaluation of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide.

Target EnzymeKnown InhibitorReported IC50/KiRationale for Selection
Monoamine Oxidase B (MAO-B) Rasagiline~10 nM (Ki)A well-established, potent, and selective irreversible inhibitor of MAO-B used in the treatment of Parkinson's disease. Provides a high bar for potency.
Iproniazid~7.80 µM (IC50)A non-selective MAO inhibitor, useful for comparative analysis of selectivity.[1]
Carbonic Anhydrase IX (CA IX) Acetazolamide~25 nM (Ki)A classical, non-selective carbonic anhydrase inhibitor, providing a baseline for inhibitory activity.
Ureido-substituted benzenesulfonamides (U-104)~5.4 nM (Ki)A potent and selective inhibitor of CA IX, representing a more targeted therapeutic approach.
α-Amylase Acarbose~0.43 µM (IC50)An established anti-diabetic drug that acts as an α-glucosidase and α-amylase inhibitor.[3]

Experimental Protocols for Binding Affinity Determination

To ensure the generation of robust and comparable data, standardized experimental protocols are essential. The following section details the step-by-step methodologies for determining the binding affinity of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide for each target enzyme.

Isothermal Titration Calorimetry (ITC) for Direct Binding Affinity Measurement

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Experimental Workflow:

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Detailed Protocol:

  • Protein and Ligand Preparation:

    • Dialyze the purified target enzyme (MAO-B, CA IX, or α-Amylase) extensively against the chosen ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide and the known inhibitor in the final dialysis buffer. The final concentration should be 10-20 times that of the protein concentration in the cell.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform an initial small injection to account for dilution effects, followed by a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Enzyme Inhibition Assays for Functional Potency (IC50 Determination)

Enzyme inhibition assays measure the functional consequence of inhibitor binding, providing the half-maximal inhibitory concentration (IC50).

General Workflow:

Caption: Simplified representation of pathways involving MAO-B, CA IX, and α-Amylase.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide's binding affinity against key therapeutic targets. By employing direct binding assays like ITC and functional enzyme inhibition assays, researchers can generate high-quality, comparative data. This, in turn, will enable a data-driven assessment of the compound's potential and guide future optimization efforts in the pursuit of novel therapeutics. The provided protocols and comparative data with established inhibitors serve as a foundational blueprint for these critical early-stage drug discovery activities.

References

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